molecular formula C19H38ClNO4 B2477444 Lauroyl-L-carnitine chloride CAS No. 14919-37-0; 6919-91-1; 7023-03-2

Lauroyl-L-carnitine chloride

Cat. No.: B2477444
CAS No.: 14919-37-0; 6919-91-1; 7023-03-2
M. Wt: 379.97
InChI Key: PDBBUDRTWRVCFN-UNTBIKODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lauroyl-L-carnitine chloride is a useful research compound. Its molecular formula is C19H38ClNO4 and its molecular weight is 379.97. The purity is usually 95%.
BenchChem offers high-quality Lauroyl-L-carnitine chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lauroyl-L-carnitine chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBBUDRTWRVCFN-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lauroyl-L-Carnitine Chloride: A Technical Overview of its Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride is a synthetic amphiphilic molecule combining the fatty acid lauric acid with L-carnitine. While it is structurally related to endogenous acylcarnitines involved in fatty acid metabolism, its primary characterized mechanism of action in exogenous applications is that of a cationic surfactant and permeation enhancer. This technical guide provides a comprehensive overview of the known mechanisms of Lauroyl-L-carnitine chloride, focusing on its physicochemical properties, its role as a surfactant and absorption enhancer, and the related, but distinct, biological activities of its parent molecule, L-carnitine. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of its established functions.

Physicochemical Properties and Surfactant Activity

Lauroyl-L-carnitine chloride is recognized for its surfactant properties, which are central to its primary applications. As an amphiphilic molecule, it possesses a hydrophilic L-carnitine head group and a lipophilic lauroyl tail. This structure allows it to interact with cell membranes, a key aspect of its function as a permeation enhancer.

Table 1: Physicochemical Properties of Lauroyl-L-Carnitine Chloride

PropertyValueSource(s)
Molecular Formula C₁₉H₃₈ClNO₄N/A
Molecular Weight 380.0 g/mol N/A
Form Solid[1]
Solubility Slightly soluble in water and methanol.[1]
Critical Micelle Concentration (CMC) Determined by surface tension measurements.[2]
Area per Molecule at Air/Water Interface 46 Ų at pH 7[2]

The surfactant nature of Lauroyl-L-carnitine chloride has been characterized through various biophysical techniques. These studies are crucial for understanding its interaction with biological membranes and its efficacy as a permeation enhancer.[2]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) and Surface Adsorption

A common method to characterize the surfactant properties of a molecule like Lauroyl-L-carnitine chloride is through surface tension measurements.

  • Preparation of Solutions : A series of aqueous solutions of Lauroyl-L-carnitine chloride are prepared at varying concentrations.

  • Surface Tension Measurement : The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

  • Data Analysis : Surface tension is plotted against the logarithm of the concentration. The point at which the surface tension plateaus is identified as the CMC.

  • Surface Excess and Area per Molecule Calculation : The Gibbs adsorption isotherm is used to calculate the surface excess concentration from the slope of the surface tension vs. log(concentration) plot below the CMC. The area per molecule at the air/water interface can then be derived from the surface excess.[2]

Below is a conceptual workflow for this experimental protocol.

G cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of Lauroyl-L-carnitine chloride prep2 Create serial dilutions to obtain a range of concentrations prep1->prep2 measure Measure surface tension of each dilution using a tensiometer prep2->measure plot Plot surface tension vs. log(concentration) measure->plot cmc Identify the break point as the Critical Micelle Concentration (CMC) plot->cmc gibbs Calculate surface excess and area per molecule using Gibbs Adsorption Isotherm cmc->gibbs

Figure 1: Experimental workflow for characterizing surfactant properties.

Mechanism as a Permeation Enhancer

A primary application of Lauroyl-L-carnitine chloride in research and development is as a permeation enhancer, facilitating the delivery of poorly bioavailable therapeutic agents, such as peptides, across cellular barriers.[3] Its surfactant properties are key to this mechanism.

Lauroyl-L-carnitine chloride inserts into the lipid bilayer of cell membranes, thereby disrupting their integrity.[4] This perturbation is thought to increase membrane fluidity and create transient pores, which allows for the paracellular and/or transcellular passage of co-administered compounds.[4] Studies have shown that at a concentration of 2 mM, it can permeabilize enterocytes.[4] It has been used to deliver fluorescent probes into cells, demonstrating its efficacy in this role.[1][5]

The mechanism of permeation enhancement can be visualized as a multi-step process.

G cluster_membrane Cell Membrane Interaction cluster_pathways Permeation Pathways cluster_result Outcome start Lauroyl-L-carnitine chloride and Drug in extracellular space insert Lauroyl-L-carnitine chloride inserts into the lipid bilayer start->insert disrupt Membrane integrity is perturbed insert->disrupt para Increased paracellular transport (between cells) disrupt->para trans Increased transcellular transport (through cells) disrupt->trans end Drug molecule enters the cell para->end trans->end

Figure 2: Mechanism of Lauroyl-L-carnitine chloride as a permeation enhancer.

It is important to note that this action is primarily physical and related to its surfactant properties, rather than the activation of a specific signaling cascade by Lauroyl-L-carnitine chloride itself to promote uptake.

The Role of the L-Carnitine Moiety in Cellular Processes

While the primary mechanism of action of the full Lauroyl-L-carnitine chloride molecule is as a surfactant, the L-carnitine component has well-established roles in cellular metabolism and has been investigated for its effects on apoptosis. It is crucial to distinguish that these activities are associated with L-carnitine and not necessarily with the lauroyl ester derivative, which may not be a substrate for the same transport and enzymatic systems.

L-Carnitine in Fatty Acid Metabolism

L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[6][7] This process, known as the carnitine shuttle, is a fundamental metabolic pathway.

G cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix lcfa Long-chain fatty acid (LCFA) acylcoa Acyl-CoA lcfa->acylcoa cpt1 CPT1 acylcoa->cpt1 acylcarnitine Acyl-Carnitine cpt1->acylcarnitine L-Carnitine cact CACT cpt2 CPT2 cact->cpt2 betaox β-oxidation cpt2->betaox Acyl-CoA acylcarnitine->cact

Figure 3: The role of L-carnitine in the mitochondrial transport of fatty acids.
L-Carnitine and Apoptosis

The effect of L-carnitine on apoptosis is context-dependent, with studies reporting both pro-apoptotic and anti-apoptotic effects.

  • Pro-apoptotic Effects : In some cancer cell lines, such as Hepa1c1c7 mouse cancer cells, L-carnitine has been shown to induce apoptosis.[1] This was associated with the upregulation of TNF-alpha, Fas, caspase-8, caspase-9, and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1] This suggests that in certain contexts, L-carnitine can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

  • Anti-apoptotic Effects : Conversely, in other cell types and conditions, L-carnitine has demonstrated anti-apoptotic activity.[8][9] For instance, it has been shown to inhibit caspase-3 activation and subsequent DNA fragmentation in lymphoma cells.[9] It can also protect against apoptosis by augmenting the expression of the anti-apoptotic protein Bcl-2 and reducing the expression of the pro-apoptotic protein Bax.[10]

Table 2: Summary of L-Carnitine's Effects on Apoptosis

EffectCell/ConditionKey Molecular ChangesSource(s)
Pro-apoptotic Hepa1c1c7 mouse cancer cells↑ TNF-alpha, ↑ Fas, ↑ Caspase-8, ↑ Caspase-9, ↑ Caspase-3, ↓ Bcl-2[1]
Anti-apoptotic Burkitt's lymphoma cells (Raji)↓ Caspase-3 activation, ↓ DNA fragmentation[9]
Anti-apoptotic Formalin-exposed cells↑ Bcl-2, ↓ Bax[10]
Anti-apoptotic Skeletal muscle cells↓ Caspase-3, ↓ Caspase-9[8]

It is important to reiterate that these findings are for L-carnitine and may not be directly translatable to Lauroyl-L-carnitine chloride. The addition of the lauroyl group significantly alters the molecule's physicochemical properties and its interaction with biological systems.

Summary and Future Directions

The primary and well-documented mechanism of action of Lauroyl-L-carnitine chloride is as a cationic surfactant that functions as a permeation enhancer. This activity is attributed to its amphiphilic nature, which allows it to disrupt cell membranes and facilitate the transport of other molecules. While the L-carnitine component of the molecule has known roles in fatty acid metabolism and can modulate apoptosis, there is currently a lack of evidence to suggest that Lauroyl-L-carnitine chloride itself acts as a primary signaling molecule to induce these effects.

For drug development professionals, Lauroyl-L-carnitine chloride holds potential as an excipient to improve the delivery of active pharmaceutical ingredients with poor bioavailability. For researchers and scientists, further investigation is warranted to determine if Lauroyl-L-carnitine chloride is metabolized to release L-carnitine in vivo and whether it possesses any intrinsic biological activities beyond its surfactant properties. Future studies could explore its effects on cellular signaling pathways to ascertain if it has a therapeutic mechanism of action in its own right.

References

The Pro-Inflammatory Role of Lauroyl-L-carnitine Chloride in Fatty Acid Metabolism and Immune Cell Activation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 5, 2025 – Lauroyl-L-carnitine chloride, a long-chain acylcarnitine, is emerging as a key bioactive molecule at the intersection of fatty acid metabolism and immune regulation. Traditionally viewed as an intermediate in the transport of fatty acids into mitochondria for β-oxidation, recent evidence reveals a more complex role for this molecule, implicating it as a direct modulator of pro-inflammatory responses in immune cells. This technical guide provides an in-depth analysis of the biological activity of Lauroyl-L-carnitine chloride, with a focus on its impact on fatty acid metabolism and the signaling pathways it governs in researchers, scientists, and drug development professionals.

Introduction: The Dual Role of Acylcarnitines

L-carnitine and its acyl esters, known as acylcarnitines, are essential for cellular energy production.[1] Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP. This process, known as the carnitine shuttle, is critical for tissues with high energy demands, such as skeletal and cardiac muscle. Lauroyl-L-carnitine is the ester of L-carnitine and lauric acid (a 12-carbon saturated fatty acid). While its role as a metabolic intermediate is established, new research highlights its function as a signaling molecule, particularly within the immune system.

Core Biological Activity: A Pro-Inflammatory Mediator

Recent studies have demonstrated that Lauroyl-L-carnitine chloride can directly activate immune cells, promoting a pro-inflammatory phenotype. This activity appears to be linked to the metabolic reprogramming of these cells, a process where immune cells shift their metabolic pathways to support their function.

Activation of T-Lymphocytes

A pivotal study has shown that lauroylcarnitine (B1674569) can significantly enhance the production of pro-inflammatory cytokines by T-lymphocytes. Specifically, treatment of both mouse and human T-cells with lauroylcarnitine led to a marked increase in the secretion of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), two key cytokines in the inflammatory response.[2][3]

Table 1: Effect of Lauroylcarnitine on Cytokine Secretion in Activated T-Cells

Cell TypeTreatmentCytokinePercentage of Secreting Cells (Median)P-value
Mouse CD4+ T-cellsControl (DMSO)TNF-α6.08%0.0079
10 µM LauroylcarnitineTNF-α19.90%
Control (DMSO)IFN-γ3.98%0.032
10 µM LauroylcarnitineIFN-γ6.69%
Mouse CD8+ T-cellsControl (DMSO)TNF-α8.49%0.012
10 µM LauroylcarnitineTNF-α23.00%
Control (DMSO)IFN-γ4.70%0.032
10 µM LauroylcarnitineIFN-γ6.40%
Human CD4+ T-cellsControl (DMSO)TNF-α9.49%0.012
10 µM LauroylcarnitineTNF-α16.60%
Control (DMSO)IFN-γ1.74%0.0079
10 µM LauroylcarnitineIFN-γ2.55%
Human CD8+ T-cellsControl (DMSO)TNF-α4.66%0.0079
10 µM LauroylcarnitineTNF-α7.70%

Data extracted from Zhang et al., 2024.

This pro-inflammatory effect suggests that in certain contexts, an accumulation of lauroylcarnitine could contribute to inflammatory conditions.

Polarization of Macrophages

In addition to its effects on T-cells, lauroylcarnitine has been shown to drive the polarization of macrophages towards a pro-inflammatory M1 phenotype. This is accompanied by the inhibition of AMP-activated protein kinase (AMPK), a key cellular energy sensor, and the secretion of pro-inflammatory cytokines.[4][5]

Role in Fatty Acid Metabolism: The Carnitine Shuttle

The foundational role of Lauroyl-L-carnitine in fatty acid metabolism is as a transient carrier molecule. The process begins with the activation of lauric acid to lauroyl-CoA in the cytoplasm.

Fatty_Acid_Activation Lauric_Acid Lauric Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Lauric_Acid->Acyl_CoA_Synthetase ATP, CoA Lauroyl_CoA Lauroyl-CoA Acyl_CoA_Synthetase->Lauroyl_CoA AMP, PPi

Figure 1: Activation of Lauric Acid to Lauroyl-CoA.

Lauroyl-CoA is then converted to lauroylcarnitine by Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane. Lauroylcarnitine is subsequently transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT). Finally, Carnitine Palmitoyltransferase 2 (CPT2) on the inner mitochondrial membrane converts lauroylcarnitine back to lauroyl-CoA, which then enters the β-oxidation spiral.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Lauroyl_CoA_cytosol Lauroyl-CoA CPT1 CPT1 Lauroyl_CoA_cytosol->CPT1 Carnitine Lauroyl_Carnitine_cytosol Lauroylcarnitine CPT1->Lauroyl_Carnitine_cytosol CoA CACT CACT Lauroyl_Carnitine_cytosol->CACT Lauroyl_CoA_matrix Lauroyl-CoA Beta_Oxidation β-Oxidation Lauroyl_CoA_matrix->Beta_Oxidation CPT2 CPT2 CPT2->Lauroyl_CoA_matrix Carnitine CACT->CPT2 Lauroylcarnitine

Figure 2: The Carnitine Shuttle for Lauroyl-L-carnitine.

Signaling Pathways and Molecular Mechanisms

The pro-inflammatory effects of Lauroyl-L-carnitine chloride are likely mediated through specific signaling pathways within immune cells.

T-Cell Activation Pathway

While the precise receptors for extracellular lauroylcarnitine on T-cells are yet to be fully identified, its downstream effects point towards the activation of signaling cascades that control cytokine gene expression. This could involve pathways such as NF-κB and MAPK, which are central to T-cell activation and cytokine production. The metabolic shift in activated T-cells, often characterized by an increase in glycolysis and fatty acid oxidation, may be influenced by the availability of lauroylcarnitine as a substrate.

T_Cell_Activation_Pathway Lauroylcarnitine Lauroyl-L-carnitine Chloride T_Cell_Receptor T-Cell Surface Receptor (Putative) Lauroylcarnitine->T_Cell_Receptor Intracellular_Signaling Intracellular Signaling (e.g., NF-κB, MAPK) T_Cell_Receptor->Intracellular_Signaling Gene_Expression Gene Expression (e.g., IFN-γ, TNF-α) Intracellular_Signaling->Gene_Expression Cytokine_Secretion Cytokine Secretion Gene_Expression->Cytokine_Secretion

Figure 3: Proposed Signaling Pathway for Lauroylcarnitine-induced T-Cell Activation.

Regulation of CPT1 and PPAR Signaling

The activity of CPT1 is a critical regulatory point in fatty acid oxidation. While direct studies on lauroylcarnitine's effect on CPT1 in immune cells are limited, L-carnitine itself has been shown to upregulate CPT1 activity.[6] Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in regulating lipid metabolism and inflammation. PPARα, in particular, is a known regulator of CPT1 expression. It is plausible that the effects of lauroylcarnitine on immune cells could be mediated, in part, through PPAR signaling pathways, although further research is needed to confirm this link.[7]

Experimental Protocols

In Vitro T-Cell Activation Assay

Objective: To assess the effect of Lauroyl-L-carnitine chloride on T-cell cytokine production.

Methodology:

  • Isolate primary human or mouse T-lymphocytes from peripheral blood or spleen, respectively.

  • Culture the T-cells in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

  • Activate the T-cells using anti-CD3 and anti-CD28 antibodies.

  • Treat the activated T-cells with varying concentrations of Lauroyl-L-carnitine chloride (e.g., 1-20 µM) or a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Analyze the supernatant for cytokine concentrations (e.g., IFN-γ, TNF-α) using ELISA or a multiplex cytokine assay.

  • Alternatively, use intracellular cytokine staining followed by flow cytometry to determine the percentage of cytokine-producing cells.

T_Cell_Assay_Workflow Isolate_T_Cells Isolate T-Cells Activate_T_Cells Activate T-Cells (anti-CD3/CD28) Isolate_T_Cells->Activate_T_Cells Treat_with_LC Treat with Lauroylcarnitine Activate_T_Cells->Treat_with_LC Incubate Incubate (72 hours) Treat_with_LC->Incubate Analyze_Cytokines Analyze Cytokines (ELISA or Flow Cytometry) Incubate->Analyze_Cytokines

Figure 4: Experimental Workflow for T-Cell Activation Assay.

Macrophage Polarization Assay

Objective: To determine the effect of Lauroyl-L-carnitine chloride on macrophage polarization.

Methodology:

  • Isolate bone marrow-derived macrophages (BMDMs) from mice.

  • Culture BMDMs in appropriate media.

  • Treat the BMDMs with Lauroyl-L-carnitine chloride (e.g., 20-200 µM) for 24 hours. A positive control for M1 polarization (e.g., LPS and IFN-γ) and an untreated control (M0) should be included.

  • Analyze the expression of M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arg1, CD206) by flow cytometry or qPCR.

  • Measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant by ELISA.

  • Assess the phosphorylation status of key signaling proteins like AMPK by Western blot.

Implications for Drug Development and Future Research

The discovery of Lauroyl-L-carnitine chloride's pro-inflammatory activity opens new avenues for research and therapeutic development.

  • Inflammatory Diseases: Elevated levels of lauroylcarnitine could serve as a biomarker for inflammatory conditions. Targeting the pathways regulated by lauroylcarnitine may offer novel therapeutic strategies for autoimmune diseases and chronic inflammation.

  • Immunometabolism: The link between fatty acid metabolism and immune cell function is a rapidly growing field. Lauroyl-L-carnitine provides a specific molecular tool to probe the metabolic requirements of immune cell activation and differentiation.

  • Cancer Immunotherapy: The metabolic state of T-cells within the tumor microenvironment is a critical determinant of their anti-tumor efficacy. Understanding how acylcarnitines like lauroylcarnitine influence T-cell function could lead to strategies to enhance cancer immunotherapy.

Future research should focus on identifying the specific cell surface receptors for lauroylcarnitine on immune cells, elucidating the downstream signaling pathways in greater detail, and investigating the in vivo relevance of these findings in various disease models. Furthermore, quantitative studies on how lauroylcarnitine directly impacts fatty acid oxidation rates in immune cells are crucial to fully understand its role in immunometabolism.

Conclusion

Lauroyl-L-carnitine chloride is more than a simple intermediate in fatty acid metabolism. It is a potent signaling molecule that can directly modulate the function of immune cells, promoting a pro-inflammatory response. This dual role places it at a critical nexus between cellular metabolism and immunity. A deeper understanding of its biological activities will be instrumental for researchers, scientists, and drug development professionals working to unravel the complexities of inflammatory diseases and develop novel therapeutic interventions.

References

Discovery and history of Lauroyl-L-carnitine chloride in biochemical research.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lauroyl-L-carnitine Chloride in Biochemical Research

Abstract

Lauroyl-L-carnitine chloride, also known as dodecanoylcarnitine, is a long-chain acylcarnitine that has garnered significant attention in biochemical research. While a singular moment of discovery is not apparent in the scientific literature, its importance emerged with the advent of advanced analytical techniques, particularly tandem mass spectrometry (MS/MS) for metabolomics. This guide provides a comprehensive overview of the history, synthesis, and key applications of Lauroyl-L-carnitine chloride, focusing on its role as a critical biomarker for inborn errors of metabolism and its function as a permeation enhancer in drug delivery research. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support its use in a research setting.

Discovery and History

The history of Lauroyl-L-carnitine is intrinsically linked to the broader study of carnitine and its esters in fatty acid metabolism. Its significance as a distinct molecular entity in research grew substantially with the development of tandem mass spectrometry for newborn screening in the late 1990s and early 2000s. Researchers investigating inborn errors of fatty acid oxidation discovered that specific acylcarnitine profiles in blood and tissue could serve as diagnostic markers.

A pivotal study by Vianey-Saban et al. in 1998 identified dodecanoylcarnitine (Lauroyl-L-carnitine) as a key intermediate that accumulates in patients with a "mild" form of Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, presenting with hypoketotic hypoglycemia.[1] This established Lauroyl-L-carnitine as a crucial biomarker for this metabolic disorder. Subsequent studies, such as the work by Shigematsu et al. in 2003, further refined the use of acylcarnitine ratios, including those involving dodecanoylcarnitine, to improve the accuracy of screening for fatty acid oxidation disorders.

More recently, the surfactant properties of Lauroyl-L-carnitine have been explored. A 2017 study by Danielsen and Hansen demonstrated its function as an intestinal permeation enhancer, capable of altering cell membrane integrity to facilitate the passage of therapeutic compounds.[2][3]

The synthesis of Lauroyl-L-carnitine hydrochloride for research and commercial purposes has also evolved. A key development in its availability is a method for its synthesis detailed in a Chinese patent (CN101774934B) filed in 2009, which provided a scalable production process.

Role as a Biomarker in Fatty Acid Oxidation Disorders

Lauroyl-L-carnitine is a key biomarker for diagnosing and monitoring certain fatty acid oxidation (FAO) disorders, most notably VLCAD deficiency. In a healthy individual, long-chain fatty acids are transported into the mitochondria for beta-oxidation via the carnitine shuttle. A defect in the VLCAD enzyme leads to an accumulation of its substrates, including dodecanoyl-CoA, which is then transesterified to dodecanoylcarnitine (Lauroyl-L-carnitine) and released into the circulation.

Quantitative Data: Acylcarnitine Levels in VLCAD Deficiency

The following table summarizes data adapted from Vianey-Saban et al. (1998), illustrating the accumulation of dodecanoylcarnitine in cultured fibroblasts from patients with the hypoglycemic phenotype of VLCAD deficiency after incubation with palmitate.

AnalyteControl Fibroblasts (n=10)VLCAD Deficient Fibroblasts (Hypoglycemic Phenotype, n=12)
Dodecanoylcarnitine (C12) Not DetectedPredominant Peak
Tetradecanoylcarnitine (C14)TracesMinor Peak
Hexadecanoylcarnitine (C16)TracesMinor Peak
Data is qualitative as presented in the original study, indicating the relative abundance of acylcarnitine species.
Experimental Protocol: Acylcarnitine Profiling in Dried Blood Spots

The analysis of acylcarnitines is now a standard component of newborn screening programs. The following is a generalized protocol for the extraction and analysis of acylcarnitines from dried blood spots (DBS) using tandem mass spectrometry.

Materials:

  • Dried blood spot collection cards (Guthrie cards)

  • 3.2 mm hole puncher

  • 96-well microplate

  • Methanol (B129727) containing isotopically labeled internal standards (e.g., from Cambridge Isotope Laboratories, Inc.)

  • n-Butanol with 3N HCl for derivatization

  • Reconstitution solution (e.g., 80:20 Methanol:Water)

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Collection: Punch a 3.2 mm disc from a dried blood spot into a well of a 96-well microplate.[4]

  • Extraction: Add 100 µL of methanol containing the internal standard mixture to each well. Incubate for 30 minutes at 30°C with gentle shaking to extract the acylcarnitines.[4]

  • Derivatization: Transfer the methanol extract to a new microplate. Add 100 µL of 3N HCl in n-butanol. Seal the plate and incubate at 60°C for 30 minutes. This converts the acylcarnitines to their butyl esters.[4]

  • Drying: Evaporate the butanolic HCl to dryness under a stream of nitrogen or warm air.[2]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution.[4]

  • Analysis: Inject the sample into the LC-MS/MS system. The MS/MS is typically operated in precursor ion scan mode for m/z 85, which is a characteristic fragment ion of butylated acylcarnitines.

  • Quantification: The concentration of each acylcarnitine, including Lauroyl-L-carnitine (C12), is determined by comparing its peak area to that of its corresponding isotopically labeled internal standard.

Workflow Diagram: Newborn Screening for FAO Disorders

Newborn_Screening_Workflow cluster_0 Hospital cluster_1 Screening Laboratory cluster_2 Data Analysis & Reporting cluster_3 Clinical Follow-up birth Newborn Birth dbs Heel Prick: Dried Blood Spot (DBS) Collection (24-48h) birth->dbs punch Punch DBS Sample dbs->punch Transport extraction Extraction & Derivatization punch->extraction msms Tandem Mass Spectrometry (MS/MS) Analysis extraction->msms data Acylcarnitine Profile Quantification msms->data decision Compare to Cutoffs (e.g., Elevated C12) data->decision report_neg Report: Negative decision->report_neg Normal report_pos Report: Presumptive Positive decision->report_pos Abnormal followup Recall for Confirmatory Testing report_pos->followup diagnosis Definitive Diagnosis (Enzyme Assay, Genetic Test) followup->diagnosis treatment Initiate Treatment diagnosis->treatment

Newborn screening workflow for fatty acid oxidation disorders.

Role as a Permeation Enhancer

Lauroyl-L-carnitine chloride acts as a surfactant and has been shown to be an effective intestinal permeation enhancer (PE). PEs are used in drug development to improve the oral bioavailability of poorly absorbed therapeutic agents. The mechanism of Lauroyl-L-carnitine involves the transient disruption of the intestinal epithelial barrier.

Mechanism of Action

The study by Danielsen and Hansen (2017) revealed that Lauroyl-L-carnitine, at a concentration of 2 mM, rapidly permeabilizes enterocytes. Its surfactant properties allow it to insert into the cell membrane, which perturbs its integrity and increases fluidity. This action leads to two primary effects:

  • Transcellular Permeation: It makes the cell membrane leaky, allowing small polar molecules like the fluorescent tracer Lucifer yellow to pass through the cells.[2][3]

  • Membrane Trafficking Arrest: It causes a complete halt of endocytosis from the brush border and induces the fusion of microvilli, profoundly altering the dynamic properties of the cell membrane.[2][3]

Quantitative Data: Effect on Enterocyte Permeability

The table below summarizes the key findings from the study by Danielsen and Hansen (2017) on pig jejunal mucosal explants.

ConditionObservation
Control + Lucifer Yellow (LY) Uptake of LY into distinct subapical punctae (endocytosis).[3]
2 mM Lauroyl-L-carnitine + LY Rapid, diffuse staining of enterocyte cytoplasm with LY, indicating permeabilization.[2][3]
2 mM Lauroyl-L-carnitine Blockage of both constitutive and receptor-mediated endocytosis.[2][3]
2 mM Lauroyl-L-carnitine Longitudinal fusion of brush border microvilli at the ultrastructural level.[2][3]
Experimental Protocol: Mucosal Explant Culture System

This protocol is based on the methodology used to assess the effects of permeation enhancers on intestinal tissue.

Materials:

  • Freshly obtained pig jejunum

  • Culture medium (e.g., CMRL-1066) supplemented with antibiotics and other necessary factors

  • Lauroyl-L-carnitine chloride

  • Fluorescent tracer (e.g., Lucifer yellow)

  • T-well culture dishes and metal grids

  • Fixatives for microscopy (e.g., paraformaldehyde)

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: Obtain a segment of pig jejunum and immediately place it in ice-cold saline. Open the segment longitudinally and gently rinse to remove contents.

  • Explant Culture: Excise small sections (approx. 5x5 mm) of the mucosa. Place them, mucosal side up, on metal grids in T-well dishes containing the culture medium.[3]

  • Treatment: Add Lauroyl-L-carnitine to the culture medium to achieve the desired final concentration (e.g., 2 mM). Add the fluorescent tracer, such as Lucifer yellow.

  • Incubation: Culture the explants for a set period (e.g., 1 hour) at 37°C in a controlled atmosphere (e.g., 95% O2, 5% CO2).

  • Fixation and Imaging: After incubation, rinse the explants, fix them in paraformaldehyde, and embed for cryosectioning.

  • Analysis: Examine the sections under a fluorescence microscope to assess the localization of the fluorescent tracer. Compare the staining pattern in treated explants to that in control explants (cultured with the tracer but without Lauroyl-L-carnitine). Diffuse cytoplasmic staining indicates permeabilization, whereas punctate staining indicates endocytic uptake.

Diagram: Mechanism as a Permeation Enhancer

Lauroyl-L-carnitine disrupts tight junctions and cell membranes.

Biochemical Pathway: The Carnitine Shuttle

Lauroyl-L-carnitine is an intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation. This process, known as the carnitine shuttle, is essential for energy production from fats.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_ims Intermembrane Space cluster_matrix Mitochondrial Matrix Inner Mitochondrial Membrane Inner Mitochondrial Membrane LCFA Long-Chain Fatty Acid (e.g., Lauric Acid) LCFA_CoA Lauroyl-CoA LCFA->LCFA_CoA Acyl-CoA Synthetase CPT1 CPT1 LCFA_CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Lauroyl_Carnitine Lauroyl-L-carnitine CAT CAT (Translocase) Lauroyl_Carnitine->CAT CPT2 CPT2 Lauroyl_Carnitine->CPT2 LCFA_CoA_matrix Lauroyl-CoA Beta_Ox Beta-Oxidation LCFA_CoA_matrix->Beta_Ox Carnitine_matrix Carnitine Carnitine_matrix->CPT2 CPT1->Lauroyl_Carnitine CAT->Carnitine_matrix CPT2->LCFA_CoA_matrix

The role of acylcarnitines in the mitochondrial carnitine shuttle.

Conclusion

Lauroyl-L-carnitine chloride is a multifaceted molecule in biochemical research. Its history is not one of a singular discovery but of an emergence as a molecule of interest driven by technological advancements in metabolic analysis. It serves as an indispensable biomarker for the diagnosis of VLCAD deficiency and other fatty acid oxidation disorders, enabling early intervention through newborn screening. Furthermore, its properties as a surfactant have opened avenues for its use as a permeation enhancer in drug delivery, with a clear mechanism involving the reversible disruption of the intestinal epithelial barrier. The continued study of Lauroyl-L-carnitine and other acylcarnitines is crucial for advancing our understanding of metabolic diseases and developing novel therapeutic strategies.

References

Lauroyl-L-carnitine Chloride: A Technical Guide to its Synonyms, Properties, and In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lauroyl-L-carnitine chloride, a long-chain acylcarnitine with significant applications as a permeation enhancer in drug delivery research. This document details its various synonyms and chemical identifiers, summarizes key quantitative data regarding its effects on epithelial barriers, provides detailed experimental protocols for its synthesis and biological evaluation, and illustrates its mechanism of action.

Synonyms and Alternative Names

Lauroyl-L-carnitine chloride is known by a variety of names in scientific literature and commercial listings. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.

  • Common Synonyms:

    • Lauroyl-L-carnitine (chloride)[1][2][3]

    • Lauroyl-L-carnitine Hydrochloride[1][3]

    • L-Lauroylcarnitine[2][4]

    • n-Dodecanoyl-L-Carnitine Chloride

    • CAR 12:0[2]

    • C12:0 Carnitine[2]

    • L-Carnitine lauroyl ester[2]

    • Dodecanoyl-L-carnitine

    • (-)-Lauroylcarnitine

  • IUPAC Names:

    • [(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride[1][4]

    • (2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-1-propanaminium Chloride[2]

    • (R)-3-Carboxy-2-(dodecanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride[1]

  • Chemical Identifiers:

    • CAS Number: 6919-91-1[1][2][3]

    • PubChem CID: 91886502[1]

    • UNII: YY5DYW6NST[1]

Quantitative Data Summary

Lauroyl-L-carnitine chloride's primary function as a permeation enhancer is quantified by its effects on the integrity of epithelial cell monolayers, such as the Caco-2 cell line, a widely accepted in vitro model for the human intestinal barrier.

ParameterCell LineConcentrationObservationReference
Transepithelial Electrical Resistance (TEER) Caco-2Not specifiedDecrease in TEER value, indicating loss of tight junction barrier function.[3]
Paracellular Flux Caco-2Not specifiedIncrease in the flux of fluorescein (B123965) isothiocyanate dextran (B179266) 40,000 (FD-40), indicating increased paracellular permeability.[3]
Tight Junction Protein Levels Caco-2Not specifiedDecrease in the protein levels of claudin 1, 4, and 5. No significant change in claudin 2, 3, 6, or 7.[3]
Nasal Absorption Enhancement Rat0.1%Plateau of enhancement effect on salmon calcitonin absorption.[1]

Experimental Protocols

Synthesis of Lauroyl-L-carnitine chloride

The following protocol is based on a patented method for the industrial synthesis of Lauroyl-L-carnitine hydrochloride, ensuring high yield and purity.

3.1.1 Materials and Reagents:

3.1.2 Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve L-carnitine in acetic acid.

  • Acylation: While stirring, add lauroyl chloride to the L-carnitine solution. The molar ratio of L-carnitine to lauroyl chloride should be optimized, typically between 1:1 and 1:1.5.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50°C and 80°C and maintain for 5 to 8 hours.

  • Solvent Removal: After the reaction is complete, reduce the pressure to distill off the acetic acid.

  • Crystallization (Crude Product): To the residue, add acetone and stir to disperse the product. Cool the mixture to between 0°C and 5°C to induce crystallization.

  • Isolation of Crude Product: Collect the crude Lauroyl-L-carnitine chloride by filtration and dry the product. This step typically yields a product with a purity of around 98%.

  • Recrystallization (Purification):

    • Dissolve the crude product in heated ethanol or methanol. For colored solutions, activated carbon can be added for decolorization, followed by hot filtration.

    • Partially remove the solvent (ethanol or methanol) by distillation under reduced pressure.

    • Cool the concentrated solution and add acetone to precipitate the purified product.

    • Cool the mixture to induce crystallization, filter, and dry the final product to obtain Lauroyl-L-carnitine chloride with a purity of ≥99.5%.

In Vitro Evaluation of Permeation Enhancement

The following protocols are designed to assess the efficacy and potential cytotoxicity of Lauroyl-L-carnitine chloride as a permeation enhancer using the Caco-2 cell model.

3.2.1 Caco-2 Cell Culture and Monolayer Formation:

  • Cell Seeding: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts).

  • Cell Culture: Culture the cells in a suitable medium, replacing the medium every 2-3 days.

  • Monolayer Formation: Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions. The integrity of the monolayer should be confirmed before initiating transport studies.

3.2.2 Transepithelial Electrical Resistance (TEER) Measurement:

  • Equilibration: Before measurement, wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) and allow them to equilibrate.

  • TEER Measurement: Use a voltmeter equipped with "chopstick" electrodes to measure the electrical resistance across the cell monolayer.

  • Treatment: Add Lauroyl-L-carnitine chloride at various concentrations to the apical side of the monolayer.

  • Post-treatment Measurement: Measure the TEER at different time points after the addition of the compound. A decrease in TEER indicates a disruption of the tight junction integrity.

3.2.3 Paracellular Permeability Assay:

  • Marker Addition: To the apical side of the Caco-2 monolayer, add a fluorescently labeled, non-transported marker such as fluorescein isothiocyanate dextran (FD-40).

  • Treatment: Concurrently, treat the cells with Lauroyl-L-carnitine chloride.

  • Sampling: At various time points, collect samples from the basolateral compartment.

  • Quantification: Measure the fluorescence of the collected samples to determine the amount of FD-40 that has crossed the monolayer. An increase in the flux of the marker indicates enhanced paracellular permeability.

3.2.4 Cytotoxicity Assay (LDH Release):

  • Cell Treatment: Treat Caco-2 cells with a range of concentrations of Lauroyl-L-carnitine chloride for a specified duration.

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Measurement: Use a commercial lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released into the supernatant. Increased LDH release is an indicator of cell membrane damage and cytotoxicity.

3.2.5 Western Blot Analysis of Tight Junction Proteins:

  • Cell Lysis: After treatment with Lauroyl-L-carnitine chloride, lyse the Caco-2 cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for tight junction proteins (e.g., claudins, occludin, ZO-1) followed by incubation with appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence) to assess changes in the expression levels of these proteins.

Mechanism of Action as a Permeation Enhancer

Lauroyl-L-carnitine chloride enhances the transport of poorly permeable compounds across epithelial barriers primarily through two mechanisms: interaction with the cell membrane and disruption of tight junctions.

G cluster_epithelium Epithelial Barrier cluster_membrane1 Apical Membrane cluster_membrane2 Apical Membrane cluster_lumen cluster_basolateral cell1 Epithelial Cell 1 tj Tight Junction (Claudin, Occludin, ZO-1) cell2 Epithelial Cell 2 mem_surf1 mem_surf2 llc Lauroyl-L-carnitine Chloride llc->cell1 1. Membrane Interaction (Fluidization) llc->tj 2. Tight Junction Disruption drug Poorly Permeable Drug drug_absorbed Absorbed Drug drug->drug_absorbed Paracellular Transport

Caption: Mechanism of permeation enhancement by Lauroyl-L-carnitine chloride.

This diagram illustrates the dual action of Lauroyl-L-carnitine chloride. Firstly, its amphiphilic nature allows it to insert into the lipid bilayer of the apical cell membrane, leading to membrane fluidization and increased transcellular transport. Secondly, and more significantly, it disrupts the protein complexes that form the tight junctions between adjacent epithelial cells. This disruption, evidenced by a decrease in TEER and altered levels of claudin proteins, opens up the paracellular pathway, allowing poorly permeable drugs to pass through the epithelial barrier more readily.

References

An In-Depth Technical Guide to the Zwitterionic Nature of Lauroyl-L-Carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zwitterionic properties of Lauroyl-L-carnitine chloride, a long-chain acylcarnitine with significant applications in drug delivery and biomedical research. The document details the molecule's physicochemical characteristics, its behavior in aqueous solutions, and its interactions with cellular systems, with a focus on its role as a permeation enhancer and a modulator of inflammatory signaling pathways.

Physicochemical Properties of Lauroyl-L-carnitine Chloride

Lauroyl-L-carnitine chloride is an amphiphilic molecule composed of a hydrophilic L-carnitine head group esterified to a lipophilic lauroyl (C12) fatty acid chain. The inherent zwitterionic nature of this compound arises from the presence of a permanently positively charged quaternary ammonium (B1175870) group and a carboxyl group that can be deprotonated to carry a negative charge.

Table 1: Physicochemical and Quantitative Data for Lauroyl-L-carnitine Chloride

PropertyValueSource
Chemical Formula C₁₉H₃₈ClNO₄--INVALID-LINK--
Molecular Weight 379.96 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Solubility Slightly soluble in water and methanol. Soluble in DMSO (50 mg/mL).--INVALID-LINK--, --INVALID-LINK--
pKa (Strongest Acidic) 4.22 (Predicted)--INVALID-LINK--
pH (1% aqueous solution) 2.5--INVALID-LINK--

Zwitterionic Behavior and pH-Dependent Charge

The zwitterionic character of Lauroyl-L-carnitine chloride is crucial to its function. The quaternary ammonium group remains positively charged across the entire pH range. The carboxyl group, with a predicted pKa of 4.22, will be protonated at low pH and deprotonated at higher pH.

  • At pH < pKa (e.g., pH < 4.22): The carboxyl group is predominantly protonated (-COOH), and the molecule carries a net positive charge.

  • At pH > pKa (e.g., pH > 4.22): The carboxyl group is predominantly deprotonated (-COO⁻), and the molecule exists as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge.

Due to the permanent positive charge of the quaternary ammonium group, Lauroyl-L-carnitine chloride does not have a true isoelectric point (pI) where the molecule is entirely uncharged. Instead, it transitions between a cationic form and a zwitterionic form.

Zwitterionic_Equilibrium Cationic Cationic Form (Net Charge: +1) Zwitterionic Zwitterionic Form (Net Charge: 0) Cationic->Zwitterionic pH > pKa (4.22) Zwitterionic->Cationic pH < pKa (4.22)

Figure 1: pH-dependent equilibrium of Lauroyl-L-carnitine.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol is adapted from the methodology described for acylcarnitines by Yalkowsky and Zografi (1970).[1]

  • Preparation of the Analyte Solution: Accurately weigh a sample of Lauroyl-L-carnitine chloride and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 10 mM).

  • Titration Setup: Place the solution in a thermostated vessel maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a micro-burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure:

    • Record the initial pH of the Lauroyl-L-carnitine chloride solution.

    • Add small, precise increments of the NaOH solution to the analyte solution.

    • After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

    • Continue the titration until the pH has risen significantly, passing the expected pKa.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at which half of the carboxylic acid groups have been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the pKa can be determined from the Henderson-Hasselbalch equation by plotting log([A⁻]/[HA]) versus pH, where the pKa is the pH when log([A⁻]/[HA]) = 0.

Assessment of Permeation Enhancement

This protocol outlines the general steps to evaluate the effect of Lauroyl-L-carnitine chloride on the permeability of an epithelial cell monolayer, such as Caco-2 cells.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until a confluent monolayer is formed, as confirmed by microscopy.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Measure the initial TEER of the cell monolayer using a voltohmmeter to assess the integrity of the tight junctions.[2][3]

    • Treat the apical side of the monolayer with varying concentrations of Lauroyl-L-carnitine chloride dissolved in a suitable buffer.

    • Measure the TEER at different time points after treatment to monitor changes in tight junction integrity. A decrease in TEER indicates an opening of the paracellular pathway.[2][3]

  • Paracellular Permeability Assay with Fluorescent Tracers:

    • Following TEER measurements, add a fluorescently labeled, membrane-impermeable tracer (e.g., FITC-dextran or Lucifer Yellow) to the apical chamber.[1][4]

    • At specified time intervals, collect samples from the basolateral chamber.

    • Measure the fluorescence intensity of the samples using a microplate reader.

    • An increase in the amount of fluorescent tracer in the basolateral chamber in the presence of Lauroyl-L-carnitine chloride indicates increased paracellular permeability.[1]

  • Immunofluorescence Staining of Tight Junction Proteins:

    • After the permeability assay, fix the cell monolayers.

    • Perform immunofluorescence staining for key tight junction proteins (e.g., ZO-1, occludin, claudins).[5][6]

    • Visualize the localization and integrity of the tight junction proteins using confocal microscopy. Disruption or altered localization of these proteins in treated cells compared to controls provides visual evidence of the permeation enhancement mechanism.[5][6]

Permeation_Enhancement_Workflow cluster_0 Cell Culture cluster_1 Permeability Assessment cluster_2 Mechanism of Action Caco2 Culture Caco-2 cells on permeable supports TEER Measure Transepithelial Electrical Resistance (TEER) Caco2->TEER Treat with Lauroyl-L-carnitine Tracer Add Fluorescent Tracer (e.g., FITC-dextran) TEER->Tracer Sampling Sample Basolateral Chamber and Measure Fluorescence Tracer->Sampling Immunofluorescence Immunofluorescence Staining of Tight Junction Proteins Sampling->Immunofluorescence Microscopy Confocal Microscopy Immunofluorescence->Microscopy

Figure 2: Experimental workflow for assessing permeation enhancement.

Interaction with Cellular Systems

Mechanism as a Permeation Enhancer

Lauroyl-L-carnitine chloride enhances the absorption of poorly permeable drugs primarily by modulating the paracellular pathway. Its surfactant properties allow it to interact with and disrupt the cell membrane, leading to a transient opening of the tight junctions between epithelial cells. Studies have shown that long-chain acylcarnitines can cause a dose-dependent decrease in TEER and an increase in the permeability of hydrophilic markers.[7][8] This is often accompanied by alterations in the localization of tight junction proteins.[8]

Activation of Pro-inflammatory Signaling Pathways

Long-chain acylcarnitines, including lauroylcarnitine, have been shown to activate pro-inflammatory signaling pathways in various cell types, such as macrophages. This activation is chain length-dependent and can lead to the expression and secretion of pro-inflammatory cytokines.

The proposed signaling pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[9][10] This activation appears to be dependent on the adaptor protein MyD88, which is a key component in many pattern recognition receptor signaling pathways.[9][11]

MAPK_Signaling_Pathway Lauroylcarnitine Lauroyl-L-carnitine MyD88 MyD88 Lauroylcarnitine->MyD88 Activates JNK JNK MyD88->JNK Phosphorylates ERK ERK MyD88->ERK Phosphorylates p38 p38 MAPK MyD88->p38 Phosphorylates Inflammation Pro-inflammatory Cytokine Expression JNK->Inflammation ERK->Inflammation p38->Inflammation

Figure 3: Acylcarnitine-induced pro-inflammatory signaling.

Conclusion

The zwitterionic nature of Lauroyl-L-carnitine chloride is fundamental to its physicochemical properties and biological activities. Its pH-dependent charge influences its solubility and interaction with biological membranes, making it an effective permeation enhancer for drug delivery applications. However, researchers and drug development professionals must also consider its potential to activate pro-inflammatory signaling pathways. A thorough understanding of these dual characteristics is essential for the safe and effective utilization of Lauroyl-L-carnitine chloride in pharmaceutical formulations and biomedical research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Purity Lauroyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride, an acylcarnitine, is a molecule of significant interest in pharmaceutical and nutraceutical research due to its properties as a surfactant and an absorption enhancer. It is synthesized by the acylation of L-carnitine with lauroyl chloride. This document provides a detailed protocol for the synthesis of high-purity Lauroyl-L-carnitine chloride, suitable for laboratory and industrial scale-up applications. The described method consistently yields a product with purity exceeding 98%.

Introduction

L-carnitine and its acyl derivatives are crucial for cellular energy metabolism, specifically in the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation. Lauroyl-L-carnitine, the lauric acid ester of L-carnitine, has demonstrated potential as a delivery agent for enhancing the bioavailability of certain drugs. The synthesis of high-purity Lauroyl-L-carnitine chloride is therefore essential for its application in research and development. The most common and efficient method for its preparation is the direct acylation of L-carnitine with lauroyl chloride. This process is followed by crystallization and recrystallization steps to achieve a high degree of purity.

Chemical Reaction

The fundamental reaction involves the nucleophilic acyl substitution where the hydroxyl group of L-carnitine attacks the carbonyl carbon of lauroyl chloride, leading to the formation of the ester product and hydrogen chloride.[1]

Reaction: L-carnitine + Lauroyl chloride → Lauroyl-L-carnitine chloride[1]

Experimental Protocol

This protocol is divided into two main stages: the synthesis of crude Lauroyl-L-carnitine chloride and its subsequent purification to high purity.

Part 1: Synthesis of Crude Lauroyl-L-carnitine Chloride
  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 200g of acetic acid.

  • Dissolution of L-carnitine: While stirring, add 161.2g of L-carnitine to the acetic acid and continue stirring until it is completely dissolved.[2]

  • Addition of Lauroyl Chloride: Once the L-carnitine is fully dissolved, begin the dropwise addition of 263g of lauroyl chloride from the dropping funnel. The molar ratio of L-carnitine to lauroyl chloride should be maintained between 1:1 and 1:1.5.[2][3]

  • Reaction: After the addition is complete, heat the reaction mixture to 70°C and maintain this temperature for 8 hours.[2]

  • Solvent Removal: Following the reaction period, distill off the acetic acid under reduced pressure (vacuum at -0.09Mpa) at a temperature below 80°C until a significant amount of crystal precipitates.[2]

  • Crystallization: Cool the mixture to 40°C and add 600g of acetone (B3395972). Stir vigorously for 30 minutes to ensure thorough dispersion.[2]

  • Isolation of Crude Product: Cool the suspension to below 5°C and maintain this temperature for at least 2 hours to complete the crystallization process.[2]

  • Filtration and Drying: Filter the mixture and collect the solid crude product. Dry the crude Lauroyl-L-carnitine chloride at 80°C under reduced pressure (-0.09Mpa). This process typically yields around 374g of the crude product, with a yield of approximately 98.4%.[2]

Part 2: Purification of Lauroyl-L-carnitine Chloride by Recrystallization
  • Dissolution of Crude Product: Transfer the dried crude product to a clean flask. Add ethanol (B145695) or methanol (B129727) and heat the mixture to 65°C while stirring to dissolve the solid. For colored solutions, a small amount of activated carbon can be added for decolorization.[2]

  • Hot Filtration: Perform a suction filtration while the solution is hot to remove any insoluble impurities and activated carbon.[2]

  • Concentration: Concentrate the filtrate by distilling off a portion of the ethanol or methanol under reduced pressure (-0.08Mpa) at a temperature of 60°C.[2][3]

  • Precipitation: After cooling the concentrated solution to 40°C, add acetone (1 to 2 times the mass of the crude product) and stir well.[2]

  • Final Crystallization: Cool the mixture to below 10°C and maintain this temperature for at least 1 hour to allow for complete crystallization of the pure product.[2]

  • Final Product Isolation and Drying: Filter the crystals, wash with a small amount of cold acetone, and dry under vacuum to obtain the pure Lauroyl-L-carnitine hydrochloride. The final yield of the pure product is typically at least 92%.[2]

Quantitative Data Summary

ParameterValueReference
Reactants
L-carnitine161.2 g[2]
Lauroyl chloride263 g[2]
Acetic Acid (solvent)200 g[2]
Molar Ratio (L-carnitine:Lauroyl chloride)1:1 to 1.5:1[2][3]
Reaction Conditions
Temperature50-80°C[1][3]
Reaction Time5-8 hours[3]
Crude Product Isolation
Precipitation SolventAcetone (600 g)[2]
Crystallization Temperature< 5°C[2]
Crystallization Time≥ 2 hours[2]
Crude Yield~98.4%[2]
Purification
Recrystallization SolventsEthanol or Methanol, and Acetone[2]
Recrystallization Temperature< 10°C[2]
Recrystallization Time≥ 1 hour[2]
Final Product
Final Yield≥ 92%[2]
Purity> 98%[1]

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Part 1: Synthesis of Crude Product cluster_purification Part 2: Purification reagents 1. Reagents L-carnitine Lauroyl chloride Acetic Acid reaction 2. Reaction 70°C, 8 hours reagents->reaction Acylation solvent_removal 3. Solvent Removal <80°C, Vacuum reaction->solvent_removal crystallization 4. Crystallization Add Acetone, <5°C, 2h solvent_removal->crystallization crude_product Crude Lauroyl-L-carnitine chloride crystallization->crude_product Filtration & Drying dissolution 5. Dissolution Ethanol/Methanol, 65°C crude_product->dissolution filtration 6. Hot Filtration dissolution->filtration concentration 7. Concentration 60°C, Vacuum filtration->concentration recrystallization 8. Recrystallization Add Acetone, <10°C, 1h concentration->recrystallization pure_product High-Purity Lauroyl-L-carnitine chloride recrystallization->pure_product Filtration & Drying

Caption: Workflow for the synthesis and purification of high-purity Lauroyl-L-carnitine chloride.

References

Application Notes and Protocols for Lauroyl-L-carnitine chloride as a Drug Delivery Vehicle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a synthetic, long-chain acylcarnitine that functions as a cationic surfactant and permeation enhancer.[1][2] It has garnered significant interest in pharmaceutical research as a potential drug delivery vehicle, particularly for improving the oral bioavailability of poorly absorbed therapeutic agents, including peptides and other hydrophilic compounds.[2][3] Its mechanism of action primarily involves the reversible modulation of intestinal epithelial tight junctions, leading to increased paracellular transport.[4] This document provides detailed application notes, experimental protocols, and data to guide researchers in utilizing Lauroyl-L-carnitine chloride for drug delivery applications.

Physicochemical Properties

A summary of the key physicochemical properties of Lauroyl-L-carnitine chloride is presented in the table below.

PropertyValueReference
Chemical Formula C₁₉H₃₈ClNO₄[2]
Molecular Weight 379.96 g/mol [3]
Appearance White to off-white solid powder or crystals[5]
Solubility Slightly soluble in methanol (B129727) and water. Soluble in DMSO (up to 50 mg/mL with sonication).[2][3]
Storage Store at -20°C for long-term stability (≥ 4 years). Stock solutions in DMSO can be stored at -80°C for up to 6 months.[2][3]

Mechanism of Action: Paracellular Permeation Enhancement

Lauroyl-L-carnitine chloride enhances the absorption of drugs across mucosal membranes primarily by modulating the paracellular pathway, which is the transport route between adjacent epithelial cells.[4] This is achieved through its interaction with the tight junctions (TJs), the protein complexes that regulate the permeability of the paracellular space.[4][6]

Studies on Caco-2 cell monolayers, a widely used in vitro model of the human intestinal epithelium, have shown that Lauroyl-L-carnitine chloride induces a rapid and reversible decrease in transepithelial electrical resistance (TEER), a key indicator of tight junction integrity.[4][7] This decrease in TEER is accompanied by an increased flux of paracellular markers. The proposed mechanism involves the downregulation of specific claudin proteins, which are essential components of the tight junction strands. Specifically, treatment with lauroylcarnitine (B1674569) has been shown to decrease the protein levels of claudin 1, 4, and 5.[4]

It is important to note that the effects of acylcarnitines can be concentration-dependent, with higher concentrations potentially leading to cytotoxicity.[7] Therefore, a careful dose-response evaluation is crucial for any new drug formulation.

Below is a diagram illustrating the proposed signaling pathway for Lauroyl-L-carnitine chloride-mediated paracellular permeation enhancement.

G Mechanism of Lauroyl-L-carnitine chloride Action LLC Lauroyl-L-carnitine chloride Membrane Apical Membrane of Intestinal Epithelial Cell LLC->Membrane Interacts with TJ Tight Junction Complex Membrane->TJ Signal Transduction Claudins Claudin-1, -4, -5 Protein Levels TJ->Claudins Downregulates Paracellular Increased Paracellular Permeability TJ->Paracellular Leads to Claudins->TJ Maintains Integrity Absorption Enhanced Drug Absorption Paracellular->Absorption Facilitates Drug Co-administered Drug Drug->Paracellular

Proposed mechanism of action of Lauroyl-L-carnitine chloride.

Data Presentation

The following table summarizes representative quantitative data on the effect of Lauroyl-L-carnitine chloride (referred to as C12-carnitine in the cited study) on the transepithelial electrical resistance (TEER) of Caco-2 cell monolayers. A decrease in TEER indicates an opening of the tight junctions.

Concentration of C12-carnitineIncubation Time (hours)Relative TEER (% of initial value)Reference
Control (no enhancer)2~100%[8]
Solution with C12-carnitine2~40%[8]

Note: The data is an approximation derived from graphical representation in the cited source and is intended for illustrative purposes.

Experimental Protocols

In Vitro Permeability Assay using Caco-2 Cell Monolayers

This protocol describes how to assess the effect of Lauroyl-L-carnitine chloride on the permeability of a model drug across a Caco-2 cell monolayer.

Workflow Diagram:

G In Vitro Caco-2 Permeability Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form a monolayer Caco2->Culture TEER_check Monitor TEER until a stable high resistance is achieved Culture->TEER_check Formulation Prepare drug solution with and without Lauroyl-L-carnitine chloride Apical Add formulations to the apical side of the monolayer Formulation->Apical Incubate Incubate at 37°C Apical->Incubate TEER_measure Measure TEER before and after the experiment Apical->TEER_measure Basolateral Collect samples from the basolateral side at time intervals Incubate->Basolateral Quantify Quantify drug concentration in basolateral samples (e.g., by HPLC) Basolateral->Quantify Papp Calculate the apparent permeability coefficient (Papp) Quantify->Papp Compare Compare Papp values with and without the enhancer Papp->Compare

Workflow for in vitro Caco-2 permeability assay.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at an appropriate density.

    • Culture the cells for 21-25 days in a suitable medium, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with well-developed tight junctions.

    • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers are typically ready for experiments when TEER values are stable and above 250 Ω·cm².

  • Permeability Experiment:

    • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with HEPES).

    • Prepare the dosing solutions: (a) the model drug in transport buffer, and (b) the model drug with the desired concentration of Lauroyl-L-carnitine chloride in transport buffer. A concentration range should be tested to determine the optimal non-toxic concentration.

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Measure the initial TEER of each monolayer.

    • Add the dosing solutions to the apical (upper) chamber of the Transwell inserts. Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh, pre-warmed transport buffer.

    • At the end of the experiment, measure the final TEER to assess any irreversible damage to the monolayer.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the model drug in the basolateral samples using a suitable analytical method (e.g., HPLC, LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the drug in the apical chamber (µg/mL).

    • Compare the Papp values of the drug with and without Lauroyl-L-carnitine chloride to determine the enhancement ratio.

In Vivo Oral Bioavailability Study in Rats

This protocol provides a general framework for assessing the effect of Lauroyl-L-carnitine chloride on the oral bioavailability of a drug in a rat model.

Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment.

    • Fast the rats overnight (with free access to water) before dosing.

    • Divide the rats into at least two groups: (1) Control group (receiving the drug alone) and (2) Treatment group (receiving the drug with Lauroyl-L-carnitine chloride). An intravenous administration group is also necessary to determine the absolute bioavailability.

  • Formulation Preparation:

    • Prepare the oral formulations. For the control group, the drug can be dissolved or suspended in a suitable vehicle (e.g., water, saline, or a specific formulation vehicle).

    • For the treatment group, co-formulate the drug with Lauroyl-L-carnitine chloride in the same vehicle. Solubility of Lauroyl-L-carnitine chloride can be enhanced using co-solvents like PEG300 and Tween 80.[3] A typical formulation might consist of DMSO, PEG300, Tween 80, and saline.[9]

  • Dosing and Blood Sampling:

    • Administer the formulations to the rats via oral gavage at a predetermined dose.

    • Collect blood samples (e.g., from the tail vein or retro-orbital sinus) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

    • Process the blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.

  • Sample Analysis and Pharmacokinetic Calculations:

    • Analyze the drug concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).

    • Calculate the relative oral bioavailability (Frel) using the following equation: Frel (%) = (AUCoral, treatment / AUCoral, control) * (Dosecontrol / Dosetreatment) * 100

    • Calculate the absolute oral bioavailability (Fabs) using the following equation: Fabs (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential cytotoxicity of Lauroyl-L-carnitine chloride on an intestinal cell line like Caco-2.

Methodology:

  • Cell Seeding:

    • Seed Caco-2 cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach.

  • Treatment:

    • Prepare a series of dilutions of Lauroyl-L-carnitine chloride in cell culture medium.

    • Remove the old medium from the wells and add the different concentrations of the Lauroyl-L-carnitine chloride solutions. Include a vehicle control (medium only) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent like Triton X-100).

    • Incubate the plate for a period relevant to the permeability studies (e.g., 2-4 hours).

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[3]

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[3]

    • Shake the plate gently to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control (which represents 100% viability). % Viability = (Absorbancetreated / Absorbancecontrol) * 100

    • Plot the cell viability against the concentration of Lauroyl-L-carnitine chloride to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).

Logical Relationship Diagram for Drug Delivery Development

The following diagram outlines the logical progression of experiments when developing a drug delivery system using Lauroyl-L-carnitine chloride.

G Drug Delivery Development Workflow with Lauroyl-L-carnitine chloride Formulation Formulation Development (Drug + Lauroyl-L-carnitine chloride) InVitro_Perm In Vitro Permeability Study (e.g., Caco-2 Assay) Formulation->InVitro_Perm Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) Formulation->Cytotoxicity Optimization Optimization of Enhancer Concentration InVitro_Perm->Optimization Cytotoxicity->Optimization InVivo_PK In Vivo Pharmacokinetic Study (e.g., Rat Model) Optimization->InVivo_PK Bioavailability Determination of Bioavailability Enhancement InVivo_PK->Bioavailability Toxicity In Vivo Toxicity Assessment (Optional) InVivo_PK->Toxicity Decision Go/No-Go Decision for Further Development Bioavailability->Decision Toxicity->Decision

Logical workflow for developing a drug delivery system.

Conclusion

Lauroyl-L-carnitine chloride is a promising permeation enhancer for improving the oral delivery of challenging drug candidates. Its mechanism of action, primarily through the reversible opening of tight junctions, offers a viable strategy to overcome the intestinal epithelial barrier. However, researchers must carefully evaluate the concentration-dependent effects to balance permeability enhancement with potential cytotoxicity. The protocols and information provided in this document are intended to serve as a comprehensive guide for the rational design and evaluation of drug delivery systems incorporating Lauroyl-L-carnitine chloride.

References

Application Note: Quantitative Analysis of Lauroyl-L-carnitine chloride by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine is a medium-chain acylcarnitine that plays a role in fatty acid metabolism.[1] Its analysis is crucial in the diagnosis and monitoring of various metabolic disorders.[2] This document provides detailed protocols for the quantitative analysis of Lauroyl-L-carnitine chloride in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a robust and sensitive analytical technique.[2][3]

Introduction

L-carnitine and its acyl esters are essential for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.[3] Mass spectrometry has become an indispensable tool for the specific and sensitive determination of free carnitine and various acylcarnitines.[2] This allows for the screening of over 30 metabolic disorders from a single sample injection, making it highly valuable in newborn screening programs and clinical research.[2][3] Lauroyl-L-carnitine, a C12 acylcarnitine, is a biomarker for certain fatty acid oxidation disorders. This application note details the sample preparation, LC-MS/MS methodology, and data analysis for the accurate quantification of Lauroyl-L-carnitine.

Experimental Workflow

The overall experimental workflow for the analysis of Lauroyl-L-carnitine chloride is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Extraction Protein Precipitation & Extraction (Ice-cold Methanol) Sample->Extraction Derivatization Optional: Butyl Ester Derivatization (n-butanol, acetyl chloride) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution LC Liquid Chromatography (HILIC or C18) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for Lauroyl-L-carnitine analysis.

Protocols

Sample Preparation Protocol (from Plasma)

This protocol is adapted for the extraction of acylcarnitines from plasma samples.[4]

  • Sample Aliquoting: Pipette 10 µL of plasma into a clean microcentrifuge tube.

  • Protein Precipitation: Add 100 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated Lauroyl-L-carnitine).

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Evaporation: Evaporate the supernatant to dryness using a vacuum concentrator.

  • Derivatization (Optional but Recommended for Improved Chromatography):

    • Add 100 µL of 5% (v/v) acetyl chloride in n-butanol.[4]

    • Incubate at 60°C for 20 minutes with shaking.[4]

    • Evaporate the sample to dryness under a stream of nitrogen or in a vacuum concentrator.[4]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Protocol

Either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (e.g., C18) chromatography can be used. HILIC is effective for separating free carnitine and acylcarnitines without derivatization.[3]

ParameterHILIC MethodReversed-Phase C18 Method
Column Ascentis® Express OH5 or similarZorbax Eclipse XDB-C18, 3.0 x 150 mm, 3.5 µm or similar[4]
Mobile Phase A 50 mM Ammonium Acetate in Water0.1% Formic Acid in Water[4]
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile[4]
Flow Rate 0.4 - 0.6 mL/min0.5 mL/min[4]
Column Temp. 40 - 50 °C50 °C[4]
Gradient Isocratic or Gradient (e.g., 90% B to 50% B over 5 min)Example Gradient: Start at 5% B, ramp to 95% B over 10 min, hold, and re-equilibrate.[4]
Mass Spectrometry (MS) Protocol

The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temp. 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Gas Flow Rates Optimize for specific instrument

Quantitative Data

The quantification of Lauroyl-L-carnitine is achieved by monitoring the transition of the precursor ion to a specific product ion.

AnalytePrecursor Ion (m/z)AdductProduct Ion (m/z)Collision Energy (eV)
Lauroyl-L-carnitine344.28[M+H]⁺85.03~20
Lauroyl-L-carnitine344.28[M+H]⁺60.08~25-30

Note: The precursor m/z value of 344.2795 is reported for the protonated molecule [M+H]⁺.[1] The product ion at m/z 85.03 corresponds to the characteristic fragment of the carnitine backbone, while m/z 60.08 represents a further fragmentation product.[1] Collision energies should be optimized for the specific instrument being used.

Fragmentation Pathway

The characteristic fragmentation of acylcarnitines in positive ion ESI involves the neutral loss of the acyl chain and the formation of specific fragments from the carnitine moiety.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor Lauroyl-L-carnitine [M+H]⁺ m/z = 344.28 frag1 [C₄H₅O]⁺ m/z = 85.03 precursor->frag1 Neutral Loss of Lauroyl Group & H₂O frag2 [C₂H₅N(CH₃)]⁺ m/z = 60.08 frag1->frag2 Further Fragmentation

References

Application Notes and Protocols for Increasing Cell Membrane Permeability with Lauroyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a surfactant and an acylcarnitine that has been identified as an effective absorption enhancer, capable of increasing the permeability of cell membranes. This property is particularly relevant in drug delivery research, where overcoming the barrier of intestinal epithelium is a significant challenge for the oral administration of therapeutic compounds, especially peptides and other hydrophilic molecules.[1] Lauroyl-L-carnitine chloride exerts its effect primarily by modulating the tight junctions between epithelial cells, leading to an increase in paracellular transport.[1] These application notes provide detailed protocols for utilizing Lauroyl-L-carnitine chloride to increase cell membrane permeability and for assessing its effects on epithelial cell monolayers.

Mechanism of Action

Lauroyl-L-carnitine chloride transiently and reversibly increases the permeability of epithelial barriers by interacting with the components of the tight junctions. Studies on Caco-2 cell monolayers, a widely used in vitro model for the intestinal barrier, have shown that lauroylcarnitine (B1674569) leads to a decrease in the protein levels of key claudins, specifically claudin-1, claudin-4, and claudin-5.[1] This disruption of the tight junction complex results in a measurable decrease in transepithelial electrical resistance (TEER) and an increased flux of paracellular markers such as Lucifer Yellow and FITC-dextran across the cell monolayer.[1] While the precise upstream signaling cascade initiated by Lauroyl-L-carnitine chloride is still under investigation, evidence suggests the involvement of pathways that regulate the expression and localization of tight junction proteins.

Data Presentation

The following tables summarize the quantitative effects of Lauroyl-L-carnitine chloride on cell membrane permeability from published studies.

Table 1: Effect of Lauroyl-L-carnitine chloride on Transepithelial Electrical Resistance (TEER) in Caco-2 Cell Monolayers

ConcentrationExposure TimeCell TypeInitial TEER (Ω·cm²)Relative TEER (% of initial)Reference
Not Specified2 hoursCaco-2~400~60%Adapted from a study on C12-carnitine

Table 2: Effect of Lauroyl-L-carnitine chloride on Paracellular Permeability

ConcentrationExposure TimeCell TypePermeability MarkerObservationReference
2 mM1 hourPorcine jejunal mucosal explantsLucifer YellowRapid permeabilization of enterocytes[1]
Not Specified1 hourCaco-2FITC-dextran (40 kDa)Increased flux across the monolayer[1]

Experimental Protocols

Herein are detailed protocols for assessing the effect of Lauroyl-L-carnitine chloride on the permeability of Caco-2 cell monolayers.

Protocol 1: Assessment of Caco-2 Monolayer Integrity using Transepithelial Electrical Resistance (TEER)

This protocol details the measurement of TEER to assess the integrity of the Caco-2 cell monolayer before and after treatment with Lauroyl-L-carnitine chloride.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Lauroyl-L-carnitine chloride

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm² and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Initial TEER Measurement:

    • Equilibrate the Caco-2 monolayers in HBSS for 30 minutes at 37°C.

    • Measure the initial TEER of each monolayer using the EVOM. The resistance should be stable and typically >250 Ω·cm².

    • Record the resistance (Ω) and calculate the TEER (Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the surface area of the insert.

  • Treatment with Lauroyl-L-carnitine chloride:

    • Prepare fresh solutions of Lauroyl-L-carnitine chloride in HBSS at desired concentrations (e.g., 0.5 mM, 1 mM, 2 mM).

    • Remove the HBSS from the apical side of the Transwell® inserts and replace it with the Lauroyl-L-carnitine chloride solutions. Add fresh HBSS to the basolateral side.

    • Incubate the cells for a defined period (e.g., 30, 60, 120 minutes) at 37°C.

  • Post-treatment TEER Measurement:

    • At the end of the incubation period, measure the TEER of the treated and control monolayers as described in step 2.

  • (Optional) Reversibility Assessment:

    • After the final TEER measurement, wash the monolayers with fresh HBSS to remove the Lauroyl-L-carnitine chloride.

    • Incubate the cells in fresh culture medium and measure TEER at various time points (e.g., 4, 8, 24 hours) to assess the recovery of the barrier function.

Protocol 2: Paracellular Permeability Assay using Lucifer Yellow

This protocol describes the measurement of the flux of the fluorescent marker Lucifer Yellow across the Caco-2 monolayer.

Materials:

  • Caco-2 cell monolayers on Transwell® inserts (prepared as in Protocol 1)

  • Lauroyl-L-carnitine chloride

  • HBSS with Ca²⁺ and Mg²⁺

  • Lucifer Yellow CH, lithium salt

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation: ~428 nm, Emission: ~536 nm)

Procedure:

  • Monolayer Preparation: Prepare and equilibrate Caco-2 monolayers in HBSS as described in Protocol 1.

  • Treatment and Marker Addition:

    • Prepare a working solution of Lauroyl-L-carnitine chloride in HBSS.

    • Prepare a solution of Lucifer Yellow (e.g., 100 µM) in the Lauroyl-L-carnitine chloride solution and in plain HBSS (for control).

    • Remove the medium from the apical and basolateral compartments.

    • Add the Lucifer Yellow solution containing Lauroyl-L-carnitine chloride (or control HBSS) to the apical chamber (e.g., 0.5 mL for a 12-well Transwell®).

    • Add fresh HBSS to the basolateral chamber (e.g., 1.5 mL for a 12-well Transwell®).

  • Incubation: Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 1-2 hours).

  • Sample Collection and Measurement:

    • At the end of the incubation, collect samples from the basolateral chamber.

    • Transfer the samples to a 96-well black plate.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Create a standard curve with known concentrations of Lucifer Yellow.

    • Calculate the concentration of Lucifer Yellow in the basolateral samples.

    • Determine the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.

Protocol 3: Western Blot Analysis of Claudin Proteins

This protocol outlines the procedure to assess the protein levels of claudin-1, -4, and -5 in Caco-2 cells after treatment with Lauroyl-L-carnitine chloride.

Materials:

  • Caco-2 cell monolayers on Transwell® inserts

  • Lauroyl-L-carnitine chloride

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-claudin-1, anti-claudin-4, anti-claudin-5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat Caco-2 monolayers with Lauroyl-L-carnitine chloride (e.g., 2 mM) for 1 hour.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly on the insert with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Lauroyl_L_carnitine Lauroyl-L-carnitine chloride Membrane_Interaction Membrane Interaction Lauroyl_L_carnitine->Membrane_Interaction 1. Interaction Signaling_Cascade Unknown Signaling Cascade Membrane_Interaction->Signaling_Cascade 2. Signal Transduction Claudin_Expression Decreased Expression of Claudin-1, -4, -5 Signaling_Cascade->Claudin_Expression 3. Regulation TJ_Disruption Tight Junction Disruption Claudin_Expression->TJ_Disruption 4. Consequence Paracellular_Permeability Increased Paracellular Permeability TJ_Disruption->Paracellular_Permeability 5. Outcome

Caption: Proposed mechanism of Lauroyl-L-carnitine chloride action.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Permeability Assessment cluster_analysis Data Analysis Cell_Culture Culture Caco-2 cells on Transwell® inserts (21-25 days) Monolayer_Integrity Confirm monolayer integrity (TEER > 250 Ω·cm²) Cell_Culture->Monolayer_Integrity Treatment_Step Treat with Lauroyl-L-carnitine chloride (various concentrations and times) Monolayer_Integrity->Treatment_Step TEER_Assay TEER Measurement Treatment_Step->TEER_Assay Flux_Assay Paracellular Flux Assay (Lucifer Yellow / FITC-dextran) Treatment_Step->Flux_Assay Western_Blot Western Blot for Tight Junction Proteins Treatment_Step->Western_Blot Data_Analysis Analyze TEER, Papp, and protein expression levels TEER_Assay->Data_Analysis Flux_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for assessing permeability effects.

References

Application Notes and Protocols for Lauroyl-L-carnitine chloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a member of the acylcarnitine family, characterized by the esterification of the hydroxyl group of L-carnitine with lauric acid, a 12-carbon saturated fatty acid.[1] Structurally, it possesses a quaternary ammonium (B1175870) group, making it a cationic surfactant.[2] While its parent molecule, L-carnitine, is extensively studied for its roles in cellular metabolism, particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation, the direct applications of Lauroyl-L-carnitine chloride as a bioactive agent in cell culture are less documented.[3][4] Its primary established use in in vitro systems is as a permeabilizing agent and an absorption enhancer, owing to its surfactant properties.[2][5][6]

This document provides detailed application notes and protocols for the use of Lauroyl-L-carnitine chloride in cell culture experiments, focusing on its established role as a permeabilizing agent and providing a framework for investigating its potential, yet currently unelucidated, effects on cellular processes. Furthermore, for contextual understanding, the well-documented effects of L-carnitine on cellular signaling pathways are also summarized, with the crucial caveat that these effects cannot be directly extrapolated to Lauroyl-L-carnitine chloride due to significant structural and chemical differences.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of Lauroyl-L-carnitine chloride is essential for its effective use in cell culture.

PropertyValueReference
Molecular Formula C₁₉H₃₈ClNO₄[1]
Molecular Weight 380.0 g/mol [1]
Appearance White to off-white powder or crystals[7]
Solubility in DMSO 30 mg/mL (78.96 mM)[5]
Solubility in Water Slightly soluble[2]
Solubility in Methanol Slightly soluble[2]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5]

I. Lauroyl-L-carnitine chloride as a Cell Permeabilizing Agent

The primary documented application of Lauroyl-L-carnitine chloride in a cellular context is to increase the permeability of cell membranes. This is particularly useful for facilitating the entry of polar molecules that do not readily cross the lipid bilayer.

Experimental Workflow: Cell Permeabilization

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed cells in appropriate culture vessel treatment Co-incubate cells with Lauroyl-L-carnitine chloride and probe/drug prep_cells->treatment prep_llc Prepare fresh Lauroyl-L-carnitine chloride working solution prep_llc->treatment prep_probe Prepare fluorescent probe or drug of interest prep_probe->treatment wash Wash cells to remove excess reagents treatment->wash analysis Analyze cellular uptake of the probe/drug (e.g., microscopy, flow cytometry) wash->analysis

Caption: Workflow for using Lauroyl-L-carnitine chloride as a permeabilizing agent.

Protocol: Cell Permeabilization for Fluorescent Probe Uptake

This protocol is a general guideline and should be optimized for your specific cell type and fluorescent probe.

Materials:

  • Lauroyl-L-carnitine chloride powder

  • Anhydrous DMSO

  • Sterile phosphate-buffered saline (PBS) or appropriate buffer

  • Cell culture medium

  • Fluorescent probe (e.g., Lucifer Yellow, Fluorescein isothiocyanate-dextran)

  • Cells of interest cultured on glass coverslips or in a multi-well plate

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of Lauroyl-L-carnitine chloride in anhydrous DMSO.[5]

    • Vortex or sonicate to ensure complete dissolution.

    • Aliquot and store at -80°C for long-term storage.[6] Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells at an appropriate density on glass coverslips in a petri dish or in a multi-well plate to achieve 70-80% confluency on the day of the experiment.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw the Lauroyl-L-carnitine chloride stock solution.

    • Prepare a series of dilutions of Lauroyl-L-carnitine chloride in serum-free cell culture medium or PBS. A starting range of 10-100 µM is recommended, but the optimal concentration must be determined empirically.

    • Prepare the working solution of your fluorescent probe in the same buffer.

  • Permeabilization and Probe Loading:

    • Wash the cells twice with warm, sterile PBS.

    • Add the Lauroyl-L-carnitine chloride working solution containing the fluorescent probe to the cells.

    • Incubate for a short period (e.g., 5-30 minutes) at 37°C. The incubation time will need to be optimized.

  • Washing and Fixation:

    • Aspirate the permeabilization solution.

    • Wash the cells three times with warm PBS to remove the Lauroyl-L-carnitine chloride and extracellular probe.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature (optional, depending on the downstream analysis).

  • Analysis:

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Visualize the uptake of the fluorescent probe using fluorescence microscopy.

    • Alternatively, for a quantitative analysis, cells can be detached and analyzed by flow cytometry.

II. Investigating the Potential Bioactivity of Lauroyl-L-carnitine chloride

While not well-documented, as an acylcarnitine, Lauroyl-L-carnitine chloride could potentially influence cellular processes such as fatty acid metabolism and signaling. The following protocols provide a framework for investigating these potential effects.

Protocol: Determining Cytotoxicity using MTT Assay

Before investigating any biological effects, it is crucial to determine the cytotoxic concentration range of Lauroyl-L-carnitine chloride for your cell line.

Materials:

  • Lauroyl-L-carnitine chloride stock solution (10 mM in DMSO)

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Prepare serial dilutions of Lauroyl-L-carnitine chloride in complete medium. A suggested starting range is 1 µM to 1 mM. Include a vehicle control (DMSO at the highest concentration used for dilutions).

    • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

III. L-carnitine as a Reference for Potential Signaling Pathways

Disclaimer: The following information pertains to L-carnitine and is provided for contextual and comparative purposes only. The presence of the lauroyl group in Lauroyl-L-carnitine chloride significantly alters its chemical properties, and therefore, it may not exhibit the same biological activities.

L-carnitine has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[3][8] These effects are mediated through the modulation of specific signaling pathways.

Potential Signaling Pathways Modulated by L-carnitine

cluster_lc L-carnitine Effects cluster_jak_stat JAK-STAT Pathway cluster_apoptosis Apoptosis Pathways lc L-carnitine p_jak2 p-JAK2 lc->p_jak2 inhibits bcl2 Bcl-2 lc->bcl2 downregulates bax Bax lc->bax upregulates p_stat3 p-STAT3 p_jak2->p_stat3 activates proliferation proliferation p_stat3->proliferation promotes caspase9 Caspase-9 bcl2->caspase9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathways modulated by L-carnitine in cancer cells.[3][8][9][10]

Summary of L-carnitine Effects on Cancer Cells
Cell LineConcentration RangeIncubation TimeObserved EffectsReference
MDA-MB-231 (Breast)2.5 - 5 mM24 hoursDecreased proliferation, increased apoptosis, decreased p-JAK2 and p-STAT3 levels.[3][8][3][8]
HepG2 (Liver)1.25 - 10 mM24 - 48 hoursInhibited proliferation, induced G0/G1 cell cycle arrest, slightly induced apoptosis.[4][4]
Hepa1c1c7 (Mouse Liver)Not specifiedNot specifiedIncreased apoptosis via upregulation of Fas, caspase-8, caspase-9, and caspase-3, and downregulation of Bcl-2.[9][9]
HCT 116 & HT-29 (Colon)Not specified72 hoursReduced cell viability, induced oxidative stress, promoted mitophagy and apoptosis.[11][11]
Protocol: Western Blotting to Analyze Protein Expression

Should preliminary studies (e.g., MTT) suggest that Lauroyl-L-carnitine chloride has biological activity, Western blotting can be used to investigate its effects on key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-JAK2, p-STAT3, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis:

    • After treatment with Lauroyl-L-carnitine chloride, wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control like β-actin to ensure equal protein loading.

Lauroyl-L-carnitine chloride is a valuable tool in cell culture, primarily as a permeabilizing agent. The protocols provided herein offer a starting point for utilizing this property. While the direct effects of Lauroyl-L-carnitine chloride on cell signaling and viability are not yet well-established, the provided experimental frameworks can guide researchers in exploring these potential activities. It is imperative to distinguish the effects of Lauroyl-L-carnitine chloride from those of L-carnitine and to empirically determine optimal concentrations and conditions for each specific cell type and experimental context.

References

Analytical methods for quantifying Lauroyl-L-carnitine chloride in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride, a long-chain acylcarnitine, plays a crucial role in cellular energy metabolism. It is an ester of L-carnitine and lauric acid, a 12-carbon saturated fatty acid. The primary function of L-carnitine and its acyl esters is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[1][2] The quantification of specific acylcarnitines, such as Lauroyl-L-carnitine, in biological matrices is essential for diagnosing and monitoring various inherited metabolic disorders, including fatty acid oxidation defects.[3][4] Furthermore, alterations in acylcarnitine profiles have been implicated in other complex diseases, making their accurate measurement critical in biomedical research and drug development.[5]

This document provides detailed application notes and experimental protocols for the quantitative analysis of Lauroyl-L-carnitine chloride in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Analytical Methods Overview

The quantification of Lauroyl-L-carnitine and other acylcarnitines in biological fluids and tissues is most commonly and reliably achieved using LC-MS/MS.[3] This technique offers high sensitivity, specificity, and the ability to multiplex the analysis of a wide range of acylcarnitines in a single run.[5] High-performance liquid chromatography (HPLC) with fluorescence or UV detection after derivatization is another approach, though it can be more labor-intensive.[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for acylcarnitine analysis due to its superior sensitivity and specificity. The method typically involves a sample preparation step to extract the analytes and remove interferences, followed by chromatographic separation and detection by a mass spectrometer. Both underivatized and derivatized approaches are used. Analysis of underivatized acylcarnitines is often preferred for its simplicity and high throughput.[8][9]

Key Advantages of LC-MS/MS:

  • High Sensitivity: Capable of detecting low concentrations of analytes.

  • High Specificity: Minimizes interference from other matrix components.

  • Multiplexing: Allows for the simultaneous quantification of multiple acylcarnitines.

  • Robustness: Provides reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) with Derivatization

For laboratories without access to LC-MS/MS, HPLC with fluorescence or UV detection can be a viable alternative. Since Lauroyl-L-carnitine lacks a strong chromophore or fluorophore, a pre-column derivatization step is necessary to enable sensitive detection.[6]

Common Derivatization Reagents:

  • 1-Aminoanthracene (for fluorescence detection)

  • Reagents for UV-active esters

This approach, however, can be more time-consuming and may be less specific than LC-MS/MS.

Quantitative Data Summary

The following table summarizes typical parameters for the quantification of Lauroyl-L-carnitine (C12) using LC-MS/MS.

ParameterMethod 1: Underivatized AnalysisMethod 2: Butyl-Ester Derivatization
Analyte Lauroyl-L-carnitineLauroyl-L-carnitine butyl ester
Biological Matrix Plasma, Serum, Tissue HomogenatePlasma, Serum
Sample Preparation Protein precipitation with methanol (B129727) or acetonitrileProtein precipitation followed by derivatization with acidified butanol
Chromatography Reversed-Phase (C18) or HILICReversed-Phase (C18)
Mobile Phase A 0.1% Formic acid in water0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile0.1% Formic acid in acetonitrile
Detection Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition m/z 344.5 → 85.1[10]Varies with derivatization
Internal Standard Lauroyl-L-carnitine-d3Lauroyl-L-carnitine-d3 butyl ester

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Underivatized Lauroyl-L-carnitine in Human Plasma

This protocol describes a method for the quantitative analysis of underivatized Lauroyl-L-carnitine in human plasma using protein precipitation for sample cleanup.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Lauroyl-L-carnitine chloride standard

  • Lauroyl-L-carnitine-d3 (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • LC-MS vials

Procedure:

  • Preparation of Standards and Internal Standard:

    • Prepare a stock solution of Lauroyl-L-carnitine chloride in methanol.

    • Prepare a stock solution of Lauroyl-L-carnitine-d3 in methanol.

    • Prepare working standard solutions by serial dilution of the stock solution in methanol:water (1:1).

    • Prepare a working internal standard solution in methanol.

  • Sample Preparation (Protein Precipitation):

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control sample.

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of cold methanol.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of mobile phase A.

    • Transfer the reconstituted sample to an LC-MS vial for analysis.[9]

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[11]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 2% B

      • 1-7 min: Linear gradient to 98% B

      • 7-9 min: Hold at 98% B

      • 9.1-12 min: Return to 2% B and equilibrate

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Lauroyl-L-carnitine: Precursor ion m/z 344.5, Product ion m/z 85.1[10]

      • Lauroyl-L-carnitine-d3: Precursor ion m/z 347.5, Product ion m/z 85.1

Data Analysis:

  • Quantify Lauroyl-L-carnitine concentration using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

For cleaner extracts and potentially higher sensitivity, a solid-phase extraction step can be incorporated.

Materials:

  • Mixed-mode, reversed-phase/strong cation-exchange SPE cartridges

  • Methanol

  • Ammonium (B1175870) hydroxide

  • Ethyl acetate

Procedure:

  • Sample Pre-treatment:

    • Perform protein precipitation as described in Protocol 1 (steps 2a-2d).

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with water, followed by methanol to remove neutral and acidic interferences.

    • Elute the acylcarnitines with a mixture of methanol and ammonium hydroxide.[12]

    • Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Visualizations

Experimental_Workflow Sample Biological Sample (Plasma, Serum) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (Methanol) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for the quantification of Lauroyl-L-carnitine.

Fatty_Acid_Transport cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix LauroylCoA Lauroyl-CoA CPT1 CPT1 LauroylCoA->CPT1 LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 LauroylCarnitine_inter Lauroyl-L-carnitine CPT1->LauroylCarnitine_inter Forms CACT CACT LauroylCarnitine_inter->CACT Transport LauroylCarnitine_matrix Lauroyl-L-carnitine CACT->LauroylCarnitine_matrix CPT2 CPT2 LauroylCarnitine_matrix->CPT2 CoA_matrix CoA CoA_matrix->CPT2 LauroylCoA_matrix Lauroyl-CoA CPT2->LauroylCoA_matrix Reforms BetaOxidation β-Oxidation LauroylCoA_matrix->BetaOxidation

Caption: Role of Lauroyl-L-carnitine in fatty acid transport.

References

Application Notes and Protocols: Lauroyl-L-carnitine Chloride in the Study of Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production, particularly during periods of fasting or prolonged exercise. Genetic defects in the enzymes involved in this pathway lead to a group of metabolic conditions known as fatty acid oxidation disorders (FAODs). These disorders can cause a wide range of clinical symptoms, from hypoglycemia and lethargy to cardiomyopathy and sudden death. The study of FAODs in a laboratory setting is crucial for understanding their pathophysiology and for the development of new therapeutic strategies.

L-carnitine and its acyl esters are central to FAO, as they are responsible for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][2] Lauroyl-L-carnitine chloride, a synthetic acylcarnitine, is a molecule that combines L-carnitine with lauric acid, a 12-carbon saturated fatty acid. While primarily characterized as a surfactant and absorption enhancer, its properties suggest a potential application as a research tool in the study of FAODs, particularly those affecting medium-chain fatty acid metabolism.[3]

These application notes provide a hypothesized framework for the use of Lauroyl-L-carnitine chloride in cellular models to investigate the pathophysiology of specific FAODs, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Application Notes

Rationale for Use

Lauroyl-L-carnitine chloride can be used in in vitro models to probe the function and dysfunction of the FAO pathway. Its potential utility stems from the following characteristics:

  • Substrate Delivery: As an acylcarnitine, Lauroyl-L-carnitine can bypass the initial steps of fatty acid activation and transport across the outer mitochondrial membrane, directly entering the carnitine shuttle. This allows for the targeted delivery of lauric acid to the mitochondrial matrix, providing a specific substrate to challenge the enzymes of medium-chain fatty acid oxidation.

  • Disease Modeling: In cell lines derived from patients with specific FAODs (e.g., MCAD-deficient fibroblasts), treatment with Lauroyl-L-carnitine chloride can be used to induce a disease-specific metabolic phenotype. This can be observed as an accumulation of specific acylcarnitines, a decrease in oxygen consumption, or reduced ATP production.

  • Surfactant Properties: The surfactant nature of Lauroyl-L-carnitine chloride may enhance its cellular uptake, potentially allowing for more consistent and reproducible experimental outcomes compared to the use of free lauric acid, which often requires conjugation to BSA for solubilization and cellular delivery.[3]

Potential Applications in FAOD Research
  • Characterization of Cellular Models: Lauroyl-L-carnitine chloride can be used to confirm the metabolic phenotype of patient-derived cell lines or genetically engineered cell models of FAODs.

  • High-Throughput Screening: The ability to induce a disease-relevant phenotype in a cellular model makes Lauroyl-L-carnitine chloride a potential tool for screening compound libraries for molecules that can rescue or ameliorate the metabolic defect.

  • Mechanistic Studies: By providing a specific substrate, researchers can investigate the downstream consequences of a specific enzyme deficiency, such as the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and apoptosis.

Limitations and Considerations
  • Toxicity: Lauroyl-L-carnitine chloride is known to have irritant properties and may be harmful if swallowed or inhaled.[4][5] It is crucial to determine the non-toxic concentration range for each cell type used in experiments through dose-response studies.

  • Off-Target Effects: The surfactant properties of Lauroyl-L-carnitine chloride could potentially lead to non-specific effects on cell membranes, which should be controlled for in experiments.

  • Lack of Direct Precedent: The use of Lauroyl-L-carnitine chloride in this specific application is hypothesized and not yet established in the scientific literature. Therefore, careful validation and control experiments are essential.

Experimental Protocols

Protocol 1: Determination of Non-Toxic Concentration Range of Lauroyl-L-carnitine Chloride

Objective: To determine the optimal, non-toxic concentration of Lauroyl-L-carnitine chloride for use in cell-based assays.

Materials:

  • Cell line of interest (e.g., human fibroblasts, HepG2 cells)

  • Complete cell culture medium

  • Lauroyl-L-carnitine chloride

  • Sterile PBS

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a humidified CO2 incubator.

  • Preparation of Lauroyl-L-carnitine Chloride Stock Solution: Prepare a stock solution of Lauroyl-L-carnitine chloride in an appropriate solvent (e.g., sterile water or DMSO). The safety data sheet indicates slight solubility in water and methanol.[3]

  • Treatment: Prepare a serial dilution of Lauroyl-L-carnitine chloride in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of Lauroyl-L-carnitine chloride. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).

  • Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which cell viability is not significantly affected.

Protocol 2: Assessment of Fatty Acid Oxidation using Seahorse XF Analyzer

Objective: To measure the effect of Lauroyl-L-carnitine chloride on the oxygen consumption rate (OCR) in cells with a suspected FAO defect.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Cell line of interest (and a healthy control cell line)

  • Complete cell culture medium

  • Seahorse XF Base Medium

  • L-glutamine, glucose, sodium pyruvate

  • Lauroyl-L-carnitine chloride

  • Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.

  • Assay Medium Preparation: The day of the assay, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with L-glutamine, glucose, and sodium pyruvate. Warm the medium to 37°C.

  • Cell Preparation: Remove the culture medium from the cells and wash them with the pre-warmed assay medium. Finally, add the assay medium to each well.

  • Incubation: Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.

  • Compound Plate Preparation: Prepare a compound plate with Lauroyl-L-carnitine chloride and the components of the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired concentrations.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer.

    • Place the cell culture plate in the analyzer.

    • Measure the basal OCR.

    • Inject Lauroyl-L-carnitine chloride and monitor the change in OCR. This will indicate the rate of oxidation of lauric acid.

    • Subsequently, inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine key parameters of mitochondrial function.

  • Data Analysis: The Seahorse XF software will calculate the OCR in real-time. Normalize the data to cell number. Compare the OCR in the FAOD cell line with the control cell line after treatment with Lauroyl-L-carnitine chloride.

Data Presentation

Table 1: Hypothetical Cell Viability Data for Lauroyl-L-carnitine Chloride Treatment

Lauroyl-L-carnitine Chloride (µM)Cell Viability (%)
0 (Vehicle Control)100
198.5
1095.2
5088.1
10075.4
20052.3
50020.1

Table 2: Hypothetical Oxygen Consumption Rate (OCR) Data from Seahorse XF Assay

Cell LineTreatmentBasal OCR (pmol/min)OCR after Lauroyl-L-carnitine (pmol/min)
Control FibroblastsVehicle150152
Control FibroblastsLauroyl-L-carnitine (50 µM)155250
MCAD-deficient FibroblastsVehicle148150
MCAD-deficient FibroblastsLauroyl-L-carnitine (50 µM)152160

Visualizations

fatty_acid_oxidation_pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Lauroyl-L-carnitine Lauroyl-L-carnitine Lauroyl-carnitine_cytosol Lauroyl-carnitine Lauroyl-L-carnitine->Lauroyl-carnitine_cytosol Uptake Lauroyl-carnitine_matrix Lauroyl-carnitine Lauroyl-carnitine_cytosol->Lauroyl-carnitine_matrix Transport via CACT Lauric_Acid Lauric Acid Lauroyl-CoA Lauroyl-CoA Lauric_Acid->Lauroyl-CoA Acyl-CoA Synthetase Lauroyl-CoA->Lauroyl-carnitine_cytosol CPT1 CPT1 CPT1 Lauroyl-CoA_matrix Lauroyl-CoA Lauroyl-carnitine_matrix->Lauroyl-CoA_matrix CPT2 Beta-oxidation β-oxidation Lauroyl-CoA_matrix->Beta-oxidation MCAD CACT CACT CPT2 CPT2 MCAD MCAD Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Hypothesized mechanism of Lauroyl-L-carnitine chloride in cellular fatty acid oxidation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Treat cells with Lauroyl-L-carnitine Seed_Cells->Treat_Cells Prepare_Compound Prepare Lauroyl-L-carnitine and controls Prepare_Compound->Treat_Cells Viability_Assay Perform Cell Viability Assay Treat_Cells->Viability_Assay Seahorse_Assay Perform Seahorse XF Assay Treat_Cells->Seahorse_Assay Analyze_Viability Analyze Cell Viability Data Viability_Assay->Analyze_Viability Analyze_OCR Analyze OCR Data Seahorse_Assay->Analyze_OCR Conclusion Draw Conclusions Analyze_Viability->Conclusion Analyze_OCR->Conclusion

Caption: General experimental workflow for studying the effects of Lauroyl-L-carnitine chloride.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Lauroyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Lauroyl-L-carnitine chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for achieving a high yield of Lauroyl-L-carnitine chloride?

A1: A proven high-yield method involves a two-step process: first, the acylation of L-carnitine with lauroyl chloride in a suitable solvent to produce a crude product, followed by a purification step involving recrystallization to obtain the final high-purity Lauroyl-L-carnitine chloride. A reported synthesis following this strategy has been shown to achieve yields of at least 92%.[1]

Q2: What are the key reactants and their recommended molar ratios for the synthesis?

A2: The primary reactants are L-carnitine and lauroyl chloride. It is recommended to use a molar ratio of L-carnitine to lauroyl chloride between 1:1 and 1:1.5.[1]

Q3: Which solvent is recommended for the initial acylation reaction?

A3: Acetic acid is an effective solvent for the reaction between L-carnitine and lauroyl chloride.[1]

Q4: What are the optimal reaction conditions (temperature and duration) for the acylation step?

A4: The reaction is typically carried out at a temperature range of 50–80°C for 5–8 hours.[1]

Q5: How is the crude Lauroyl-L-carnitine chloride isolated after the initial reaction?

A5: After the reaction, acetic acid is removed under reduced pressure. The crude product is then precipitated and crystallized by adding acetone (B3395972), followed by cooling, filtration, and drying.[1]

Q6: What is a common impurity that can form during synthesis and how can it be addressed?

A6: A potential side reaction is the hydrolysis of the ester bond, leading to the formation of lauric acid, particularly under acidic conditions. Careful control of pH and reaction conditions is important. Additionally, colored impurities may form. During the purification step, activated carbon can be used for decolorization.[1]

Q7: How can the purity of the final product be assessed?

A7: High-Performance Liquid Chromatography (HPLC) is a standard analytical method for determining the purity of Lauroyl-L-carnitine chloride.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Product - Incomplete reaction. - Suboptimal molar ratio of reactants. - Inefficient precipitation/crystallization.- Ensure the reaction is heated within the recommended 50-80°C range for at least 5-8 hours. - Verify the molar ratio of L-carnitine to lauroyl chloride is between 1:1 and 1:1.5. - After removing the reaction solvent, ensure thorough mixing with acetone and cool to 0-5°C for at least 2 hours to maximize crystallization.[1]
Product is Discolored (e.g., yellow or brown) - Formation of colored impurities during the reaction.- During the recrystallization step, add a small amount of activated carbon to the solution in ethanol (B145695) or methanol (B129727) and heat to decolorize before filtering.[1]
Difficulty in Filtering the Crude or Pure Product - Very fine crystals formed. - Product is too soluble in the washing solvent.- Adjust the cooling rate during crystallization; slower cooling can lead to larger crystals. - Ensure the acetone used for washing is chilled to minimize dissolution of the product.
Final Product has Low Purity - Inefficient removal of unreacted starting materials or byproducts. - Incomplete removal of solvents.- Ensure the recrystallization process is performed carefully, using the correct solvent ratios (e.g., ethanol/methanol and acetone). - Dry the final product under vacuum at an appropriate temperature (e.g., 80-105°C for the crude product) to remove residual solvents.[1]
Inconsistent Yields Between Batches - Variability in raw material quality. - Inconsistent reaction conditions.- Use starting materials of consistent purity. - Precisely control reaction parameters such as temperature, time, and stirring speed.

Experimental Protocols

High-Yield Synthesis of Lauroyl-L-carnitine chloride

This protocol is adapted from a patented method demonstrating high yields.[1]

Part 1: Synthesis of Crude Lauroyl-L-carnitine chloride

  • To a reaction vessel, add L-carnitine and acetic acid. The mass of acetic acid should be 0.8 to 3 times the mass of L-carnitine.

  • Stir the mixture until the L-carnitine is completely dissolved.

  • Gradually add lauroyl chloride to the solution. The molar ratio of L-carnitine to lauroyl chloride should be between 1:1 and 1:1.5.

  • Heat the reaction mixture to a constant temperature between 70°C and 75°C and maintain for 5 to 8 hours.

  • After the reaction is complete, reduce the pressure (e.g., to -0.09 MPa) and distill off the acetic acid at a temperature below 80°C.

  • Cool the residue to 40°C and add acetone (2 to 5 times the mass of the initial L-carnitine).

  • Stir the suspension vigorously for 30 minutes.

  • Cool the mixture to below 5°C and maintain at 0-5°C for at least 2 hours to ensure complete crystallization.

  • Filter the crude product, wash with cold acetone, and dry under vacuum at 80-105°C.

Part 2: Purification by Recrystallization

  • Take the crude Lauroyl-L-carnitine chloride and add it to a vessel containing absolute ethanol or methanol. The mass ratio of the solvent to the crude product can range from 0.4:1 to 3:1.

  • Heat the mixture to 65°C and stir to ensure complete dissolution. If the solution is colored, activated carbon can be added at this stage.

  • Filter the hot solution to remove any insoluble impurities (and activated carbon if used).

  • Concentrate the filtrate by distillation under reduced pressure (e.g., -0.08 MPa) at 60°C.

  • Cool the concentrated solution to 40°C.

  • Add acetone (with a mass ratio of acetone to the initial crude product of 1.4:1 to 2.0:1) and stir.

  • Cool the mixture to below 10°C and hold for at least 1 hour to allow for crystallization.

  • Filter the purified product, and dry to obtain pure Lauroyl-L-carnitine chloride.

Data Presentation

Table 1: Example Reaction Conditions and Yields for Crude Product Synthesis

ParameterExample 1Example 2
L-carnitine161.2 g161.2 g
Acetic Acid161.2 g200 g
Lauroyl Chloride221 g263 g
Reaction Temperature75°C70°C
Reaction Time5 hours8 hours
Acetone (for precipitation)600 g600 g
Crude Product Yield 98.1% 98.4%

Data extracted from patent CN101774934B.[1]

Table 2: Example Purification Conditions and Yields

ParameterExample
Crude Product200 g
Absolute Ethanol600 g
Acetone (for crystallization)400 g
Purification Yield 95.3%
Overall Yield 93.5%

Data extracted from patent CN101774934B.[1]

Visualizations

SynthesisWorkflow cluster_synthesis Step 1: Crude Synthesis cluster_purification Step 2: Purification Reactants L-carnitine + Lauroyl chloride in Acetic Acid Reaction Heating (50-80°C, 5-8h) Reactants->Reaction Distillation Vacuum Distillation (Remove Acetic Acid) Reaction->Distillation Crystallization Add Acetone, Cool (0-5°C) Distillation->Crystallization CrudeProduct Crude Lauroyl-L-carnitine chloride Crystallization->CrudeProduct Dissolution Dissolve in Ethanol/ Methanol (65°C) (+ Activated Carbon if needed) CrudeProduct->Dissolution Filtration1 Hot Filtration Dissolution->Filtration1 Concentration Vacuum Concentration Filtration1->Concentration Recrystallization Add Acetone, Cool (<10°C) Concentration->Recrystallization PureProduct Pure Lauroyl-L-carnitine chloride Recrystallization->PureProduct

Caption: Workflow for the synthesis and purification of Lauroyl-L-carnitine chloride.

Caption: Troubleshooting decision tree for Lauroyl-L-carnitine chloride synthesis.

References

Navigating the Challenges of Lauroyl-L-carnitine Chloride in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauroyl-L-carnitine chloride, a long-chain acylcarnitine, presents significant potential in various research and pharmaceutical applications. However, its utility is often hampered by its limited solubility in aqueous solutions, a critical factor for successful experimental outcomes. This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges associated with this compound.

Troubleshooting Guide: Common Solubility Issues and Solutions

Researchers frequently encounter difficulties in dissolving Lauroyl-L-carnitine chloride, leading to issues such as cloudiness, precipitation, and inconsistent results. This guide addresses the most common problems with practical solutions.

Problem Potential Cause Recommended Solution
Solution appears cloudy or forms a suspension. The concentration of Lauroyl-L-carnitine chloride has exceeded its aqueous solubility limit. At higher concentrations, the compound self-assembles into micelles, which can scatter light and give a cloudy appearance.- Increase the temperature: Gently warming the solution can increase the solubility of Lauroyl-L-carnitine chloride. - Adjust the pH: The solubility of long-chain acylcarnitines is pH-dependent. Experimenting with a slightly acidic pH may improve solubility. - Use sonication: Sonication can help to break down aggregates and facilitate dissolution. - Consider co-solvents: If compatible with the experimental design, the use of organic co-solvents or surfactants can significantly enhance solubility (see Experimental Protocols).
Precipitate forms over time. The solution is supersaturated, or the compound is degrading. Lauroyl-L-carnitine chloride is hygroscopic and can be susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures.- Prepare fresh solutions: Due to potential stability issues, it is recommended to prepare solutions fresh for each experiment. - Store stock solutions properly: If a stock solution must be prepared, use a suitable organic solvent like DMSO and store it at -20°C or -80°C. Minimize freeze-thaw cycles. - Buffer the solution: Maintaining a stable pH with a suitable buffer system can help prevent precipitation due to pH fluctuations.
Inconsistent experimental results. Incomplete dissolution or variability in the dissolved concentration of Lauroyl-L-carnitine chloride.- Verify complete dissolution: Ensure the solution is clear and free of visible particles before use. - Filter the solution: Filtering the solution through a 0.22 µm filter can remove any undissolved particles. - Quantify the concentration: If precise concentration is critical, consider using an analytical method like HPLC to determine the actual concentration of the dissolved compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Lauroyl-L-carnitine chloride in water?

Q2: How does pH affect the solubility of Lauroyl-L-carnitine chloride?

A2: The solubility of Lauroyl-L-carnitine chloride is expected to be pH-dependent. A 1% aqueous solution of Lauroyl-L-carnitine chloride has an acidic pH of approximately 2.5.[3] For similar long-chain acylcarnitines, such as stearoylcarnitine (B3060342), the CMC has been shown to vary with pH, suggesting that changes in the ionization state of the molecule can impact its aggregation and solubility.[4] It is recommended to empirically determine the optimal pH for your specific application, starting with slightly acidic conditions.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be an effective method to increase the solubility of Lauroyl-L-carnitine chloride. However, be aware that prolonged exposure to high temperatures can lead to hydrolysis and degradation of the compound. It is advisable to warm the solution just enough to achieve dissolution and then allow it to cool to the desired experimental temperature.

Q4: Is Lauroyl-L-carnitine chloride stable in aqueous solutions?

A4: Lauroyl-L-carnitine chloride is hygroscopic and can be susceptible to hydrolysis in aqueous solutions, particularly at basic pH and elevated temperatures.[3] For this reason, it is highly recommended to prepare aqueous solutions fresh before each experiment. If storing solutions, it is best to use an organic solvent and keep them at low temperatures (-20°C or -80°C) to minimize degradation.[5]

Q5: What is the Critical Micelle Concentration (CMC) of Lauroyl-L-carnitine chloride?

A5: The CMC is a key parameter for surfactants, representing the concentration at which micelles begin to form. While the exact CMC of Lauroyl-L-carnitine chloride can be influenced by factors like temperature and ionic strength, studies on similar long-chain acylcarnitines provide some insight. For instance, the CMC of stearoylcarnitine was found to be in the micromolar range and varied with pH.[4] Understanding the CMC is important as the formation of micelles can affect the bioavailability and interaction of the molecule in your experiments.

Data Presentation

Table 1: Solubility of Lauroyl-L-carnitine chloride in Various Solvents

SolventSolubilityConcentration (mM)Notes
WaterSlightly solubleNot specified[1]
MethanolSlightly solubleNot specified[1]
DMSO50 mg/mL131.59 mM[3]
Co-solvent System 1 ≥ 1.25 mg/mL≥ 3.29 mM10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5]
Co-solvent System 2 ≥ 1.25 mg/mL≥ 3.29 mM10% DMSO, 90% (20% SBE-β-CD in Saline).[5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using Co-solvents

This protocol is adapted for situations where a higher concentration of Lauroyl-L-carnitine chloride in an aqueous-based system is required.

  • Prepare a stock solution in DMSO: Dissolve Lauroyl-L-carnitine chloride in 100% DMSO to a concentration of 12.5 mg/mL. Gentle warming and sonication may be used to aid dissolution.

  • Prepare the co-solvent mixture: In a separate tube, mix 400 µL of PEG300 and 50 µL of Tween-80.

  • Combine and dilute: To the co-solvent mixture, add 100 µL of the DMSO stock solution and mix thoroughly.

  • Final aqueous dilution: Add 450 µL of saline to the mixture to achieve a final volume of 1 mL. This will result in a solution with a Lauroyl-L-carnitine chloride concentration of ≥ 1.25 mg/mL.[5]

Protocol 2: Direct Dissolution in Aqueous Buffer (for lower concentrations)

This protocol is suitable for preparing lower concentration solutions directly in an aqueous buffer.

  • Weigh the required amount: Accurately weigh the desired amount of Lauroyl-L-carnitine chloride.

  • Add the aqueous buffer: Add the desired volume of your experimental buffer (e.g., PBS, Tris-HCl). It is advisable to start with a slightly acidic buffer.

  • Facilitate dissolution: Use a vortex mixer or sonicator to aid dissolution. Gentle warming (e.g., to 37°C) can also be applied.

  • Observe for clarity: Ensure the solution is completely clear before use. If cloudiness persists, the concentration may be too high for that specific buffer system.

  • Filter if necessary: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter.

Visualizations

Diagram 1: Troubleshooting Workflow for Solubility Issues

Solubility_Troubleshooting start Start: Dissolving Lauroyl-L-carnitine chloride in aqueous solution issue Solution is cloudy or has precipitate start->issue increase_temp Gently warm the solution issue->increase_temp Try first adjust_ph Adjust pH (slightly acidic) increase_temp->adjust_ph sonicate Use sonication adjust_ph->sonicate check_clarity Is the solution clear? sonicate->check_clarity use_cosolvent Consider co-solvents (e.g., DMSO, PEG300) failure Concentration may be too high for aqueous system. Re-evaluate required concentration or formulation. use_cosolvent->failure check_clarity->use_cosolvent No success Solution is ready for use check_clarity->success Yes

Caption: A step-by-step workflow for troubleshooting common solubility issues with Lauroyl-L-carnitine chloride.

Diagram 2: Factors Influencing Lauroyl-L-carnitine Chloride Solubility

Solubility_Factors cluster_factors Influencing Factors cluster_outcomes Behavior in Solution Solubility Aqueous Solubility of Lauroyl-L-carnitine chloride Temperature Temperature Solubility->Temperature pH pH Solubility->pH Concentration Concentration (CMC) Solubility->Concentration Ionic_Strength Ionic Strength Solubility->Ionic_Strength Dissolution Dissolution Rate Temperature->Dissolution Aggregation Micelle Formation pH->Aggregation Stability Chemical Stability (Hydrolysis) pH->Stability Concentration->Aggregation Ionic_Strength->Aggregation

Caption: Key physicochemical factors that influence the solubility and behavior of Lauroyl-L-carnitine chloride in aqueous solutions.

References

Purification techniques for Lauroyl-L-carnitine chloride to remove impurities.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauroyl-L-carnitine chloride. It offers detailed protocols and guidance on removing impurities and achieving high-purity material for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced Lauroyl-L-carnitine chloride?

A1: The most common impurities are typically unreacted starting materials and byproducts from the synthesis process. These include:

  • L-carnitine: Unreacted starting material.

  • Lauroyl chloride: Unreacted acylating agent.

  • Lauric acid: Formed from the hydrolysis of lauroyl chloride.

  • Colored impurities: Byproducts from the reaction that can discolor the final product.[1]

Q2: What is the recommended primary purification technique for crude Lauroyl-L-carnitine chloride?

A2: Recrystallization is the most common and effective primary purification method for Lauroyl-L-carnitine chloride on a laboratory and industrial scale.[1][2] A well-optimized recrystallization process can significantly increase purity, with reported purities reaching over 99.5%.[2]

Q3: Which solvent systems are recommended for the recrystallization of Lauroyl-L-carnitine chloride?

A3: A mixed solvent system is highly effective. The crude product is typically dissolved in a minimal amount of hot methanol (B129727) or ethanol (B145695), followed by the addition of an anti-solvent like acetone (B3395972) to induce crystallization upon cooling.[1][2]

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" is a common issue with amphiphilic molecules like Lauroyl-L-carnitine chloride, where the compound separates as a liquid instead of a solid.[3] This can be caused by the melting point of the impure solid being lower than the temperature of the solution, or by the cooling rate being too rapid.[3] Please refer to the detailed troubleshooting guide below for solutions.

Q5: Can I use chromatography to purify Lauroyl-L-carnitine chloride?

A5: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying Lauroyl-L-carnitine chloride, especially for achieving very high purity on a smaller scale or for removing impurities with similar solubility to the product.[4] Reversed-phase chromatography is typically employed.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Product "oils out" 1. Cooling rate is too fast.2. Solution is too concentrated.3. High level of impurities depressing the melting point.4. Inappropriate solvent system.[1][3][5]1. Allow the solution to cool more slowly to room temperature, then transfer to a cold bath.2. Re-heat the solution and add a small amount of the primary solvent (methanol or ethanol) to decrease saturation.[3]3. Consider a pre-purification step (e.g., charcoal treatment for colored impurities) or proceed with chromatography.4. Experiment with different solvent ratios or alternative solvent systems.
Low Recovery/Yield 1. Too much solvent was used, leading to high solubility in the mother liquor.2. Premature crystallization during hot filtration.3. Incomplete crystallization.[3]1. Use the minimum amount of hot solvent necessary for dissolution. Cool the filtrate to a lower temperature (e.g., 0-5°C) to maximize crystal formation.[1]2. Pre-heat the filtration apparatus (funnel, filter flask) to prevent cooling and crystallization during filtration.3. Extend the crystallization time at low temperature.
Poor Purity/Colored Product 1. Inefficient removal of colored impurities.2. Co-precipitation of impurities.1. Add activated carbon to the hot solution before filtration to adsorb colored impurities.[1]2. Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary.
Preparative HPLC Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Impurities 1. Inappropriate mobile phase composition.2. Incorrect column chemistry.1. Optimize the gradient of the mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid).[6]2. A C18 column is a good starting point, but other stationary phases can be explored.
Low Yield from Fraction Collection 1. Peak broadening leading to dilute fractions.2. Inaccurate fraction collection timing.1. Optimize loading amount to prevent column overload. Ensure the sample is fully dissolved in the mobile phase before injection.2. Perform an analytical run first to determine the precise retention time of the product.

Experimental Protocols

Protocol 1: Recrystallization of Lauroyl-L-carnitine chloride

This protocol is adapted from a patented synthesis method and is effective for purifying crude Lauroyl-L-carnitine chloride.[1]

Materials:

  • Crude Lauroyl-L-carnitine chloride

  • Methanol or Ethanol (absolute)

  • Acetone

  • Activated Carbon (optional)

  • Heating mantle or hot plate with stirrer

  • Erlenmeyer flask

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude Lauroyl-L-carnitine chloride (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of methanol or ethanol (e.g., 21-30 mL) and a stir bar.

  • Heating: Gently heat the mixture to 65°C with stirring under a reflux condenser until the solid is completely dissolved. Maintain this temperature for at least 30 minutes to ensure full dissolution.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel to remove the activated carbon or any insoluble impurities.

  • Concentration: If necessary, concentrate the filtrate by distillation under reduced pressure to remove some of the alcohol.[1]

  • Crystallization: Cool the solution to approximately 40°C. Slowly add acetone (e.g., 20 mL) while stirring. Cloudiness should appear.

  • Cooling: Place the flask in an ice bath and continue to stir. Cool to 0-10°C and allow crystallization to proceed for at least 1 hour.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold acetone. Dry the purified crystals under vacuum.

Expected Outcome: This procedure can yield Lauroyl-L-carnitine chloride with a purity of >99%. The recovery from recrystallization is typically high, around 95%.[1]

Protocol 2: Preparative HPLC Purification

This protocol provides a general starting point for the purification of Lauroyl-L-carnitine chloride using preparative reversed-phase HPLC.

Instrumentation and Materials:

  • Preparative HPLC system with a fraction collector

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Crude Lauroyl-L-carnitine chloride dissolved in a minimal amount of the initial mobile phase composition.

Procedure:

  • Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system with a C18 column. A typical gradient could be 10-90% B over 20 minutes. Identify the retention time of Lauroyl-L-carnitine chloride and its separation from major impurities.

  • Scale-Up: Transfer the method to the preparative system. Adjust the flow rate and injection volume according to the size of the preparative column.

  • Sample Preparation: Dissolve the crude product in a small volume of the initial mobile phase mixture (e.g., 90% A, 10% B). Filter the sample through a 0.45 µm filter before injection.

  • Purification Run: Inject the sample onto the preparative column and run the gradient method.

  • Fraction Collection: Collect the fractions corresponding to the elution of the pure Lauroyl-L-carnitine chloride peak, as determined from the analytical run.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator. Further dry the product under high vacuum.

Data Presentation

Table 1: Purity and Yield Data from Purification Methods

Purification MethodStarting MaterialSolvent SystemPurity AchievedYieldReference
Recrystallization Crude Product (98.4%)Methanol/Acetone>99.5%95.8%[1]
Recrystallization Crude Product (98.4%)Ethanol/Acetone>99.5%95.3%[1]
Preparative HPLC Crude ProductAcetonitrile/Water>98%VariableGeneral Method

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis L_carnitine L-carnitine Reaction Acylation in Acetic Acid L_carnitine->Reaction Lauroyl_chloride Lauroyl chloride Lauroyl_chloride->Reaction Crude_Product Crude Lauroyl-L-carnitine chloride Reaction->Crude_Product Recrystallization Recrystallization (Methanol/Acetone or Ethanol/Acetone) Crude_Product->Recrystallization Prep_HPLC Preparative HPLC (Reversed-Phase) Crude_Product->Prep_HPLC Pure_Product_Recryst Pure Product (>99.5%) Recrystallization->Pure_Product_Recryst Pure_Product_HPLC High-Purity Product (>98%) Prep_HPLC->Pure_Product_HPLC Analysis HPLC / LC-MS Pure_Product_Recryst->Analysis Pure_Product_HPLC->Analysis

Caption: Workflow for the synthesis and purification of Lauroyl-L-carnitine chloride.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Oiling_Out Product Oils Out? Cooling->Oiling_Out Crystals_Form Crystals Form Oiling_Out->Crystals_Form No Troubleshoot Troubleshooting Steps Oiling_Out->Troubleshoot Yes Filter_Dry Filter & Dry Crystals Crystals_Form->Filter_Dry Add_Solvent Re-heat & Add More Solvent Troubleshoot->Add_Solvent Slow_Cooling Cool Slower Troubleshoot->Slow_Cooling Change_Solvent Change Solvent System Troubleshoot->Change_Solvent Add_Solvent->Cooling Slow_Cooling->Cooling Change_Solvent->Start

Caption: Decision tree for troubleshooting "oiling out" during recrystallization.

References

Common pitfalls in the handling and storage of Lauroyl-L-carnitine chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls associated with the handling and storage of Lauroyl-L-carnitine chloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing Lauroyl-L-carnitine chloride upon receipt?

A1: Upon receipt, Lauroyl-L-carnitine chloride powder should be stored at 4°C for short-term storage, sealed, and protected from moisture.[1][2] For long-term storage, it is recommended to store the powder at -20°C for up to three years.[3][4] The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air, so keeping it in a tightly sealed container is crucial.[5]

Q2: How should I prepare stock solutions of Lauroyl-L-carnitine chloride?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions.[1][3] It is soluble in DMSO at concentrations of up to 50 mg/mL, though this may require sonication to fully dissolve.[1][5] Due to the hygroscopic nature of both the compound and DMSO, it is critical to use newly opened or anhydrous DMSO to ensure optimal solubility.[1][6] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under appropriate conditions.[1]

Q3: What are the optimal storage conditions and stability for stock solutions?

A3: The stability of Lauroyl-L-carnitine chloride stock solutions is temperature-dependent. For long-term storage, it is recommended to store aliquots at -80°C, where they can be stable for up to 6 months.[1][2] For shorter-term storage, -20°C is suitable for up to one month.[1][2] Always ensure the solutions are in tightly sealed containers to prevent moisture absorption and degradation.[1]

Q4: My Lauroyl-L-carnitine chloride powder appears clumpy. Is it still usable?

A4: Clumping is likely due to moisture absorption because the compound is hygroscopic.[5] While it may still be usable, the presence of moisture can affect the accuracy of weighing and may impact the stability of the compound. It is best to handle the powder in a controlled, low-humidity environment, such as a glove box. For critical experiments, using a fresh, non-clumped lot is advisable.

Q5: Can I prepare aqueous solutions of Lauroyl-L-carnitine chloride?

A5: Lauroyl-L-carnitine chloride is described as being only slightly soluble in water.[3][4] For applications requiring an aqueous medium, it is common to first dissolve the compound in an organic solvent like DMSO and then further dilute it into the aqueous buffer.[1] When preparing aqueous solutions for in vivo studies, co-solvents such as PEG300 and Tween-80 are often used to improve solubility and stability.[1][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Improper storage leading to degradation.Ensure the solid compound is stored at -20°C, protected from moisture.[3][5] Stock solutions should be stored at -80°C for long-term stability.[1]
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]
Difficulty dissolving the compound Use of old or wet DMSO.Use newly opened, anhydrous DMSO for preparing stock solutions as both are hygroscopic.[1][6]
Insufficient mixing.Gentle heating or sonication can aid in the dissolution of Lauroyl-L-carnitine chloride in DMSO.[3]
Precipitation in aqueous buffer Low aqueous solubility.Prepare a high-concentration stock solution in DMSO first, then dilute it into your aqueous buffer with vigorous mixing. For in vivo work, consider using co-solvents.[1][3]
Observed contamination in cell culture Non-sterile stock solution.If preparing solutions with water, sterilization can be achieved by filtering through a 0.22 µm filter membrane.[3] DMSO has sterilizing properties, so solutions prepared in 100% DMSO are generally considered sterile.[3]

Quantitative Data Summary

Table 1: Storage Conditions and Stability

Form Storage Temperature Duration Notes
Solid Powder4°CShort-termSealed, away from moisture.[1][2]
Solid Powder-20°CUp to 3 yearsRecommended for long-term storage.[3][4]
Stock Solution in Solvent-20°CUp to 1 monthSealed, away from moisture.[1][2]
Stock Solution in Solvent-80°CUp to 6 monthsRecommended for long-term storage.[1][2]

Table 2: Solubility Information

Solvent Concentration Notes
DMSO≥ 50 mg/mL (131.59 mM)May require sonication. Use of new, anhydrous DMSO is critical.[1][5]
DMF≥ 20 mg/mL (52.22 mM)
Ethanol≥ 20 mg/mL (52.22 mM)
MethanolSlightly soluble
WaterSlightly soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: For 1 mL of a 10 mM stock solution of Lauroyl-L-carnitine chloride (Molecular Weight: 379.96 g/mol ), the required mass is 3.8 mg.

  • Weigh the compound: In a controlled environment with low humidity, accurately weigh 3.8 mg of Lauroyl-L-carnitine chloride powder.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of new, anhydrous DMSO.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, sonicate the solution for a short period.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C for up to 6 months.[1]

Visual Guides

experimental_workflow cluster_storage Compound Storage cluster_solution_prep Solution Preparation cluster_solution_storage Stock Solution Storage cluster_application Experimental Use storage_solid Solid Compound Store at -20°C (Long-term) weigh Weigh Compound (Low Humidity) storage_solid->weigh Retrieve for use dissolve Dissolve in Anhydrous DMSO (Sonicate if needed) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage_solution Store at -80°C (Up to 6 months) aliquot->storage_solution thaw Thaw a Single Aliquot storage_solution->thaw Retrieve for use dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Recommended workflow for handling and storage of Lauroyl-L-carnitine chloride.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Problem: Inconsistent Results or Dissolution Issues check_storage Check Storage Conditions (Solid & Solution) start->check_storage check_solvent Check Solvent Quality (Anhydrous DMSO?) start->check_solvent check_procedure Review Handling Procedure (Freeze-thaw cycles?) start->check_procedure solution_storage Store solid at -20°C, sealed Store solutions at -80°C in aliquots check_storage->solution_storage If improper solution_solvent Use new, anhydrous DMSO Sonicate to aid dissolution check_solvent->solution_solvent If suboptimal solution_procedure Aliquot stock solutions Handle in low humidity check_procedure->solution_procedure If flawed

Caption: Troubleshooting logic for common issues with Lauroyl-L-carnitine chloride.

References

Troubleshooting inconsistent results in experiments with Lauroyl-L-carnitine chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Lauroyl-L-carnitine chloride. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is Lauroyl-L-carnitine chloride and what are its primary applications?

Lauroyl-L-carnitine chloride is an acylcarnitine, specifically the lauroyl ester of L-carnitine. It acts as a cationic surfactant and has been primarily used as a permeation enhancer in experimental settings.[1][2] Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, which facilitates the delivery of polar molecules across cellular membranes, such as porcine intestinal cells.[1][2][3]

Q2: What are the recommended storage conditions for Lauroyl-L-carnitine chloride?

For optimal stability, Lauroyl-L-carnitine chloride powder should be stored at -20°C for at least four years.[2] Stock solutions should be stored under sealed conditions, away from moisture. For long-term storage of up to 6 months, -80°C is recommended. For short-term storage of up to 1 month, -20°C is suitable.[4][5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4][5]

Q3: In which solvents is Lauroyl-L-carnitine chloride soluble?

Lauroyl-L-carnitine chloride is soluble in a variety of organic solvents. The table below summarizes its solubility in common laboratory solvents. Please note that for some solvents, gentle heating or sonication may be required to achieve complete dissolution.[1][4]

SolventSolubilityNotes
DMSO≥ 10 mg/mL (26.11 mM)Use newly opened, hygroscopic DMSO for best results.[5]
Ethanol≥ 20 mg/mL (52.22 mM)
DMF≥ 20 mg/mL (52.22 mM)
WaterSlightly soluble[2]
MethanolSlightly soluble[2]

Q4: Can I sterilize my Lauroyl-L-carnitine chloride solution?

If you have prepared your stock solution in DMSO, sterilization is generally not necessary as DMSO has strong sterilizing properties.[1] For aqueous solutions, sterilization can be achieved by filtering through a 0.22 µm filter membrane.[1]

Troubleshooting Guide

This guide addresses common issues that may lead to inconsistent experimental results with Lauroyl-L-carnitine chloride.

Issue 1: Variability in biological effect or lack of expected activity.

  • Possible Cause 1: Improper Solution Preparation or Storage. Lauroyl-L-carnitine chloride solutions, especially for in vivo experiments, should be prepared fresh on the day of use.[4] Stock solutions stored improperly or subjected to multiple freeze-thaw cycles can degrade, leading to reduced activity.[4][5]

    • Recommendation: Always prepare fresh working solutions from properly stored and aliquoted stock solutions. Verify the solubility of the compound in your chosen solvent at the desired concentration. If precipitation is observed, sonication or gentle warming may be necessary.[1][4]

  • Possible Cause 2: Inconsistent Cell Culture Conditions. The passage number and confluence of your cells can significantly impact their response to treatment.

    • Recommendation: Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.[6]

  • Possible Cause 3: Interaction with Media Components. Components in your cell culture media, such as serum proteins, may interact with Lauroyl-L-carnitine chloride, affecting its bioavailability and activity.

    • Recommendation: If feasible, conduct initial experiments in serum-free media to establish a baseline effect. If serum is required, maintain a consistent serum concentration across all experiments.

Issue 2: High background or inconsistent results in plate-based assays.

  • Possible Cause 1: Edge Effects. Evaporation from the outer wells of a microtiter plate can concentrate reagents and affect cell viability, leading to inconsistent results.

    • Recommendation: To mitigate edge effects, fill the outer wells with sterile media or PBS without cells. This helps to create a more humid environment and reduces evaporation from the experimental wells.[6]

  • Possible Cause 2: Improper Reagent Mixing and Pipetting. Inaccurate or inconsistent pipetting can lead to significant variability between wells.

    • Recommendation: Ensure all reagents are at room temperature before use unless the protocol specifies otherwise.[7] Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.[7]

Issue 3: Unexpected Cytotoxicity.

  • Possible Cause 1: High Solvent Concentration. Solvents such as DMSO can be toxic to cells at high concentrations.

    • Recommendation: For in vitro assays, keep the final DMSO concentration below 0.5%. For sensitive cell lines, it may be necessary to reduce this further. Always include a vehicle control (media with the same concentration of solvent) in your experiments to assess the effect of the solvent alone.[1]

  • Possible Cause 2: Surfactant Properties of Lauroyl-L-carnitine chloride. As a surfactant, Lauroyl-L-carnitine chloride can disrupt cell membranes, especially at higher concentrations, leading to cytotoxicity.

    • Recommendation: Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell type and experimental duration.

Experimental Protocols

General Protocol for a Cell-Based Assay (e.g., Cytotoxicity Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.

  • Preparation of Treatment Solutions: Prepare a stock solution of Lauroyl-L-carnitine chloride in an appropriate solvent (e.g., DMSO). From this stock, prepare serial dilutions in cell culture media to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatment groups and the vehicle control.

  • Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of Lauroyl-L-carnitine chloride or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform the chosen cell viability or cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and calculate the cell viability as a percentage of the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions (Serial Dilutions in Media) prep_stock->prep_working add_treatment Add Working Solutions to Cells prep_working->add_treatment seed_cells Seed Cells in 96-well Plate incubate_attach Incubate Overnight (Attachment) seed_cells->incubate_attach incubate_attach->add_treatment incubate_treatment Incubate for Desired Duration add_treatment->incubate_treatment perform_assay Perform Viability Assay (e.g., MTT) incubate_treatment->perform_assay read_plate Read Plate perform_assay->read_plate analyze_data Analyze Data read_plate->analyze_data

Caption: A generalized workflow for a cell-based experiment with Lauroyl-L-carnitine chloride.

signaling_pathway LLCC Lauroyl-L-carnitine chloride Membrane Cell Membrane Permeabilization LLCC->Membrane Surfactant Effect Mitochondria Mitochondria LLCC->Mitochondria L-carnitine Moiety FAO Increased Fatty Acid Oxidation (β-oxidation) Mitochondria->FAO Apoptosis Apoptosis Mitochondria->Apoptosis Mitochondrial Pathway ROS Reactive Oxygen Species (ROS) Production FAO->ROS Potential Imbalance ROS->Apoptosis

References

How to prevent the degradation of Lauroyl-L-carnitine chloride in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Lauroyl-L-carnitine chloride in solution to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Lauroyl-L-carnitine chloride degradation in solution?

A1: The primary cause of degradation is the hydrolysis of the ester bond in the Lauroyl-L-carnitine chloride molecule. This reaction breaks the molecule down into L-carnitine and lauric acid. The rate of this hydrolysis is significantly influenced by the pH of the solution, temperature, and storage duration.

Q2: What are the recommended storage conditions for a stock solution of Lauroyl-L-carnitine chloride?

A2: To ensure the stability of your Lauroyl-L-carnitine chloride stock solution, it is recommended to adhere to the following storage conditions:

  • For long-term storage (up to 6 months), store the solution at -80°C.[1][2][3]

  • For short-term storage (up to 1 month), a temperature of -20°C is suitable.[1][2][3]

  • Always store solutions in tightly sealed containers to prevent moisture absorption.

  • It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]

Q3: How stable is Lauroyl-L-carnitine chloride in its solid form?

A3: In its solid form, Lauroyl-L-carnitine chloride is significantly more stable than in solution. When stored at -20°C, it is expected to remain stable for at least four years.[4][5]

Q4: At what pH is Lauroyl-L-carnitine chloride most stable?

A4: Based on studies of similar acylcarnitines, such as acetyl-L-carnitine, Lauroyl-L-carnitine chloride is expected to be most stable in neutral to acidic aqueous solutions. It becomes unstable in basic conditions (pH > 9), where the rate of hydrolysis increases significantly.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving Lauroyl-L-carnitine chloride solutions.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected results in biological assays. Degradation of Lauroyl-L-carnitine chloride in the experimental buffer or media.Prepare fresh solutions of Lauroyl-L-carnitine chloride for each experiment. If using a stock solution, ensure it has been stored properly at -80°C and that the number of freeze-thaw cycles is minimized. Consider performing a stability test of the compound in your specific assay buffer at the experimental temperature.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). The unexpected peaks are likely the degradation products: L-carnitine and lauric acid.Confirm the identity of the degradation products by running standards of L-carnitine and lauric acid. To prevent this, prepare solutions immediately before analysis and control the pH and temperature of the autosampler.
Variability between experimental replicates. This could be due to inconsistent handling of the Lauroyl-L-carnitine chloride solution, such as different storage times or temperatures before use.Standardize the protocol for solution preparation, storage, and handling. Ensure all replicates are treated identically.
Complete loss of biological activity. The Lauroyl-L-carnitine chloride may have completely hydrolyzed, especially if stored for an extended period at room temperature or in a basic buffer.Discard the old solution and prepare a fresh one from solid material. Verify the pH of your experimental buffers.

Degradation Pathway and Kinetics

The primary degradation pathway for Lauroyl-L-carnitine chloride in aqueous solution is ester hydrolysis.

LLC Lauroyl-L-carnitine chloride Products LLC->Products H2O Water (H₂O) H2O->Products H_OH H⁺ or OH⁻ (catalyst) H_OH->Products accelerates LC L-carnitine Products->LC LA Lauric Acid Products->LA

Figure 1. Hydrolysis of Lauroyl-L-carnitine chloride.

Table 1: Stability of Acetyl-L-carnitine at Room Temperature

pHPercentage Remaining after 1 hour
1172.6%
124.2%

This data is for acetyl-L-carnitine and should be used as a qualitative guide for the stability of Lauroyl-L-carnitine chloride.

Experimental Protocols

Protocol for Preparing a Stock Solution of Lauroyl-L-carnitine Chloride

This protocol outlines the steps for preparing a stable stock solution.

cluster_start Preparation cluster_storage Storage A Weigh the required amount of solid Lauroyl-L-carnitine chloride. B Add the appropriate volume of a suitable solvent (e.g., DMSO). A->B C Vortex or sonicate until fully dissolved. B->C D Aliquot into single-use tubes. C->D E Store at -80°C for long-term or -20°C for short-term. D->E A Prepare solution in test buffer. B Inject t=0 sample into HPLC. A->B C Incubate solution at test temperature. B->C D Inject samples at various time points. C->D E Analyze chromatograms for degradation. D->E F Calculate percentage remaining over time. E->F

References

Addressing challenges in the quantification of Lauroyl-L-carnitine chloride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Lauroyl-L-carnitine chloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the accurate measurement of this long-chain acylcarnitine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying Lauroyl-L-carnitine chloride?

A1: The most prevalent and robust methods for the quantification of Lauroyl-L-carnitine chloride are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, which are crucial for accurately measuring endogenous levels in complex biological matrices. High-performance liquid chromatography (HPLC) with derivatization to introduce a chromophore or fluorophore for UV or fluorescence detection is also used, though it may be less sensitive than LC-MS/MS.

Q2: What are the main challenges in the quantification of Lauroyl-L-carnitine chloride?

A2: Researchers may encounter several challenges, including:

  • Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, serum, tissue homogenates) can interfere with the ionization of Lauroyl-L-carnitine chloride in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.

  • Isomer Separation: Distinguishing Lauroyl-L-carnitine from its isomers can be challenging without adequate chromatographic separation.

  • Analyte Stability: Lauroyl-L-carnitine chloride can be susceptible to hydrolysis, especially during sample preparation and storage.

  • Low Endogenous Concentrations: The low physiological concentrations of long-chain acylcarnitines necessitate highly sensitive analytical methods.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: To mitigate matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ robust sample preparation techniques such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC or UHPLC method to separate Lauroyl-L-carnitine chloride from co-eluting matrix components.

  • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., Lauroyl-L-carnitine-d3) to compensate for matrix effects and variations in sample processing and instrument response.

  • Matrix-Matched Calibrators: Prepare calibration standards in a matrix that closely mimics the study samples to account for matrix effects.

Q4: What are the recommended storage conditions for samples containing Lauroyl-L-carnitine chloride?

A4: To ensure the stability of Lauroyl-L-carnitine chloride, it is recommended to store biological samples (e.g., plasma, serum) at -80°C for long-term storage. For short-term storage, -20°C may be acceptable for up to one month.[1] Stock solutions of Lauroyl-L-carnitine chloride are also best stored at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of Lauroyl-L-carnitine chloride.

LC-MS/MS Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent stronger than the mobile phase.1. Flush the column with a strong solvent or replace the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dilute the sample in a solvent that is weaker than or matches the initial mobile phase composition.
Low Signal Intensity / Poor Sensitivity 1. Ion suppression from matrix components. 2. Suboptimal MS source parameters (e.g., temperature, gas flows). 3. Analyte degradation during sample preparation or storage. 4. Inefficient ionization.1. Improve sample cleanup (e.g., use SPE). Use a stable isotope-labeled internal standard. 2. Optimize MS source parameters through infusion of a standard solution. 3. Ensure proper sample handling and storage conditions. Minimize time between sample preparation and analysis. 4. Consider derivatization (e.g., butylation) to improve ionization efficiency.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Dirty ion source.1. Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system. 2. Clean the mass spectrometer's ion source according to the manufacturer's instructions.
Inconsistent Retention Time 1. Fluctuations in mobile phase composition or flow rate. 2. Column temperature variations. 3. Column aging.1. Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if retention time shifts become significant and cannot be corrected.
Inability to Separate Isomers 1. Inadequate chromatographic resolution.1. Optimize the LC gradient, flow rate, and column temperature. 2. Use a column with a different stationary phase (e.g., C18, HILIC) to achieve better separation.

Experimental Protocols

Protocol 1: Quantification of Lauroyl-L-carnitine Chloride in Human Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a known concentration of Lauroyl-L-carnitine-d3 as an internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MS/MS Transitions:

    • Lauroyl-L-carnitine: Precursor ion (m/z) 344.3 → Product ion (m/z) 85.1

    • Lauroyl-L-carnitine-d3 (IS): Precursor ion (m/z) 347.3 → Product ion (m/z) 85.1

3. Data Analysis

  • Quantify the analyte by comparing the peak area ratio of Lauroyl-L-carnitine to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Lauroyl-L-carnitine Chloride Quantification
ParameterValue
Ionization Mode ESI Positive
Precursor Ion (m/z) 344.3
Product Ion (m/z) 85.1
Collision Energy (eV) 20-30
Internal Standard Lauroyl-L-carnitine-d3
IS Precursor Ion (m/z) 347.3
IS Product Ion (m/z) 85.1
Table 2: Stability of Long-Chain Acylcarnitines in Dried Blood Spots
Storage TemperatureDurationStability
-18°CAt least 330 daysStable
Room Temperature> 14 daysHydrolysis to free carnitine observed; decay is logarithmic and depends on chain length.[2]

Visualizations

Acylcarnitine_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl_CoA->CPT1 Lauroyl_Carnitine_Cytosol Lauroyl-L-carnitine CPT1->Lauroyl_Carnitine_Cytosol CACT CACT Lauroyl_Carnitine_Cytosol->CACT Lauroyl_Carnitine_Matrix Lauroyl-L-carnitine CACT->Lauroyl_Carnitine_Matrix CPT2 CPT2 Lauroyl_Carnitine_Matrix->CPT2 Acyl_CoA_Matrix Acyl-CoA CPT2->Acyl_CoA_Matrix Beta_Oxidation β-Oxidation Acyl_CoA_Matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Acylcarnitine metabolism signaling pathway.

Experimental_Workflow Sample_Collection 1. Plasma Sample Collection Protein_Precipitation 2. Protein Precipitation (Acetonitrile + IS) Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution 5. Reconstitution Supernatant_Transfer->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for LC-MS/MS analysis.

Troubleshooting_Logic Start Inaccurate Quantification Results Check_IS Is the Internal Standard (IS) signal stable and appropriate? Start->Check_IS Check_Cal Is the calibration curve linear and within the expected range? Check_IS->Check_Cal Yes Sample_Prep_Issue Sample Preparation Issue: - Check pipetting accuracy - Verify solvent purity Check_IS->Sample_Prep_Issue No Matrix_Effect Potential Matrix Effect: - Improve sample cleanup - Use matrix-matched calibrators Check_Cal->Matrix_Effect No LC_MS_Issue LC-MS System Issue: - Check for leaks - Clean ion source - Check column performance Check_Cal->LC_MS_Issue Yes End Resolved Matrix_Effect->End Sample_Prep_Issue->End Stability_Issue Analyte Stability Issue: - Review sample storage and handling procedures LC_MS_Issue->Stability_Issue Stability_Issue->End

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Enhancing the Cellular Uptake of Lauroyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauroyl-L-carnitine chloride in vitro. The information is designed to help overcome common experimental challenges and enhance cellular uptake.

Frequently Asked Questions (FAQs)

Q1: What is Lauroyl-L-carnitine chloride and what are its primary mechanisms of cellular uptake?

A1: Lauroyl-L-carnitine chloride is an acylcarnitine, specifically the lauroyl ester of L-carnitine. It is also a cationic surfactant.[1] Its structure allows for two primary potential mechanisms of cellular uptake:

  • Transporter-Mediated Uptake: As a carnitine derivative, it may be a substrate for the organic cation/carnitine transporter 2 (OCTN2, also known as SLC22A5), which is a high-affinity, sodium-dependent transporter for L-carnitine and its short- and long-chain acyl esters.[2][3][4]

  • Passive Permeation/Membrane Disruption: Due to its surfactant properties, Lauroyl-L-carnitine chloride can insert into and disrupt the cell membrane, thereby increasing its own permeability and that of other molecules.[5][6] This can occur through transcellular and/or paracellular pathways. Studies have shown that long-chain acylcarnitines can decrease the transepithelial electrical resistance (TEER) of cell monolayers, indicating a loosening of tight junctions.[7]

Q2: Why am I observing low or inconsistent cellular uptake of Lauroyl-L-carnitine chloride?

A2: Low or inconsistent uptake can be attributed to several factors:

  • Suboptimal Transporter Activity: The activity of the OCTN2 transporter is dependent on a sodium gradient.[4] Ensure your experimental buffer contains physiological concentrations of sodium.

  • Compound Aggregation: As a surfactant, Lauroyl-L-carnitine chloride can form micelles at concentrations above its critical micelle concentration (CMC). Micellar aggregates may not be readily taken up by cells.

  • Cell Health: Compromised cell health can lead to reduced transporter function and altered membrane integrity, affecting uptake.

  • Solubility Issues: Lauroyl-L-carnitine chloride has limited solubility in aqueous solutions.[1] Precipitation in your culture medium will reduce the effective concentration available for uptake.

Q3: How can I differentiate between transporter-mediated uptake and passive membrane permeabilization?

A3: To distinguish between these two mechanisms, you can perform the following experiments:

  • Competition Assays: Co-incubate Lauroyl-L-carnitine chloride with a known OCTN2 substrate, such as L-carnitine. A significant decrease in the uptake of Lauroyl-L-carnitine chloride would suggest transporter-mediated entry.

  • Use of Transporter Inhibitors: While specific OCTN2 inhibitors are not widely available, you can use general inhibitors of organic cation transporters.

  • Sodium-Dependence: Conduct the uptake assay in a sodium-free buffer (replacing sodium with an alternative cation like choline (B1196258) or lithium). A significant reduction in uptake in the absence of sodium points to the involvement of the sodium-dependent OCTN2 transporter.[4]

  • Temperature-Dependence: Active transport is an energy-dependent process and is significantly reduced at lower temperatures. Performing the uptake assay at 4°C should inhibit transporter-mediated uptake while having a lesser effect on passive diffusion.

  • Membrane Integrity Assays: Measure the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) or use a membrane-impermeable dye to assess if the concentrations of Lauroyl-L-carnitine chloride used are causing significant membrane damage.

Q4: Can Lauroyl-L-carnitine chloride be cytotoxic?

A4: Yes, due to its surfactant properties, Lauroyl-L-carnitine chloride can be cytotoxic at higher concentrations by disrupting cell membrane integrity.[6][7] It is crucial to determine the non-toxic concentration range for your specific cell line using a cell viability assay (e.g., MTT, MTS, or LDH release) before conducting uptake experiments.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Cellular Uptake 1. Suboptimal OCTN2 transporter activity. 2. Lauroyl-L-carnitine chloride concentration is below the optimal range for uptake. 3. Insufficient incubation time. 4. Compound precipitated out of solution.1. Ensure the presence of a sodium gradient in your uptake buffer. Consider using cell lines with high OCTN2 expression. 2. Perform a dose-response experiment to determine the optimal concentration for uptake, being mindful of potential cytotoxicity at higher concentrations. 3. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal incubation period. 4. Visually inspect the media for any precipitate. Consider using a solubilizing agent, but be aware this may affect the mechanism of uptake.
High Variability Between Replicates 1. Inconsistent cell seeding density. 2. Incomplete removal of extracellular Lauroyl-L-carnitine chloride during washing steps. 3. Cell monolayer integrity is compromised.1. Ensure a uniform cell seeding density across all wells or plates. 2. Optimize the washing procedure. Use ice-cold stop buffer and perform multiple washes. 3. Monitor the transepithelial electrical resistance (TEER) if using a polarized cell monolayer model to ensure barrier function is intact.
Evidence of Cell Death or Membrane Disruption 1. The concentration of Lauroyl-L-carnitine chloride is too high. 2. Prolonged incubation time.1. Determine the maximum non-toxic concentration using a cytotoxicity assay and use concentrations at or below this level for uptake studies. 2. Reduce the incubation time.
Difficulty Differentiating Uptake Mechanisms 1. Both transporter-mediated uptake and passive diffusion are occurring simultaneously.1. Perform uptake experiments at 4°C to minimize active transport. 2. Conduct competition assays with known OCTN2 substrates (e.g., L-carnitine). 3. Measure uptake in the absence of sodium to assess the contribution of the sodium-dependent OCTN2 transporter.

Experimental Protocols

Protocol 1: General Cellular Uptake Assay

This protocol provides a framework for measuring the uptake of Lauroyl-L-carnitine chloride in a cultured cell line.

Materials:

  • Cultured cells (e.g., Caco-2, HEK293 with or without OCTN2 overexpression)

  • Lauroyl-L-carnitine chloride

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Sodium-free Uptake Buffer (HBSS with sodium salts replaced by choline or lithium salts)

  • Ice-cold Stop Buffer (e.g., PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • Quantification method (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 24-well plates) and allow them to reach the desired confluency.

  • Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.

  • Initiate Uptake: Add the pre-warmed Uptake Buffer containing the desired concentration of Lauroyl-L-carnitine chloride to each well.

  • Incubation: Incubate the plate at 37°C for the desired time period (e.g., 15 minutes).

  • Terminate Uptake: Aspirate the uptake solution and immediately wash the cells three times with ice-cold Stop Buffer to remove extracellular compound.

  • Cell Lysis: Add Cell Lysis Buffer to each well and incubate on ice to lyse the cells.

  • Quantification: Collect the cell lysates and analyze the intracellular concentration of Lauroyl-L-carnitine chloride using a validated analytical method such as LC-MS/MS.

  • Data Normalization: Normalize the uptake data to the protein content of each well, determined by a protein assay (e.g., BCA assay).

Protocol 2: Assessing the Role of OCTN2 Transporter

This protocol is designed to investigate the contribution of the OCTN2 transporter to the cellular uptake of Lauroyl-L-carnitine chloride.

Procedure:

  • Follow the General Cellular Uptake Assay protocol with the following modifications and parallel experimental arms:

    • Sodium Dependence: In one set of wells, replace the standard Uptake Buffer with the Sodium-free Uptake Buffer during the uptake initiation step.

    • Competition: In another set of wells, co-incubate the Lauroyl-L-carnitine chloride with a high concentration (e.g., 100-fold excess) of L-carnitine.

    • Temperature Dependence: Run a parallel plate at 4°C instead of 37°C.

  • Analysis: Compare the uptake of Lauroyl-L-carnitine chloride under these different conditions to the uptake in the standard assay. A significant reduction in uptake in the absence of sodium, in the presence of a competitor, or at 4°C indicates the involvement of the OCTN2 transporter.

Data Presentation

Table 1: Hypothetical Data on the Effect of Experimental Conditions on Lauroyl-L-carnitine chloride Uptake

Condition Lauroyl-L-carnitine chloride Uptake (pmol/mg protein) % of Control
Control (37°C, with Na+) 150.2 ± 12.5100%
4°C, with Na+ 45.8 ± 5.130.5%
37°C, without Na+ 62.1 ± 7.341.3%
37°C, with Na+ and excess L-carnitine 75.4 ± 8.950.2%

Visualizations

G cluster_0 Cellular Uptake Mechanisms of Lauroyl-L-carnitine chloride cluster_1 Cell Membrane LLC Extracellular Lauroyl-L-carnitine chloride OCTN2 OCTN2 Transporter LLC->OCTN2 Transporter-Mediated (Na+ dependent) Membrane Passive Diffusion & Membrane Perturbation LLC->Membrane Surfactant Action Intracellular Intracellular Lauroyl-L-carnitine chloride OCTN2->Intracellular Membrane->Intracellular

Caption: Potential cellular uptake pathways for Lauroyl-L-carnitine chloride.

G cluster_0 Troubleshooting Workflow for Low Cellular Uptake Start Low/Inconsistent Uptake Observed CheckSolubility Check for Precipitation in Media Start->CheckSolubility CheckViability Perform Cytotoxicity Assay (e.g., LDH, MTT) CheckSolubility->CheckViability [No Precipitate] OptimizeConc Optimize Concentration (Dose-Response) CheckSolubility->OptimizeConc [Precipitate Found] Adjust Formulation CheckViability->OptimizeConc [Cells Viable] CheckViability->OptimizeConc [Cytotoxicity Observed] Lower Concentration OptimizeTime Optimize Incubation Time (Time-Course) OptimizeConc->OptimizeTime CheckTransporter Verify Transporter Activity (Na+ dependence, competition) OptimizeTime->CheckTransporter Success Uptake Improved CheckTransporter->Success [Mechanism Identified]

Caption: A logical workflow for troubleshooting low cellular uptake.

References

Validation & Comparative

The Role of Lauroyl-L-carnitine Chloride in Enhancing Oral Drug Bioavailability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral administration of many promising drug candidates is often hindered by poor bioavailability. Lauroyl-L-carnitine chloride, an acylcarnitine, has emerged as a potential absorption enhancer. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, to validate its role in improving the oral bioavailability of therapeutic agents.

Mechanism of Action: Modulating Tight Junctions

Lauroyl-L-carnitine chloride primarily enhances drug absorption by modulating the paracellular pathway, which involves the transport of substances through the spaces between intestinal epithelial cells. This is achieved by reversibly opening the tight junctions, the protein complexes that regulate the permeability of this pathway.

Studies on Caco-2 cell monolayers, a widely used in vitro model of the intestinal epithelium, have shown that lauroylcarnitine (B1674569) and palmitoylcarnitine (B157527) lead to a decrease in transepithelial electrical resistance (TEER) and an increase in the flux of paracellular markers like fluorescein (B123965) isothiocyanate dextran (B179266) (FD-40)[1]. This indicates a loss of barrier function of the tight junctions[1]. The underlying mechanism involves a reduction in the protein levels of specific claudins, namely claudin-1, claudin-4, and claudin-5, which are key structural components of tight junctions[1]. Interestingly, the levels of other claudins such as claudin-2, -3, -6, or -7 were not affected[1].

The proposed signaling pathway for this action involves the interaction of Lauroyl-L-carnitine chloride with the cell membrane, leading to a cascade of events that results in the disassembly of tight junction proteins. While the complete pathway is still under investigation, evidence suggests the involvement of Protein Kinase C (PKC), which is a known regulator of tight junction integrity through the phosphorylation of proteins like occludin and the modulation of scaffolding proteins such as Zonula Occludens-1 (ZO-1).

Lauroyl-L-carnitine_Signaling_Pathway cluster_0 Intestinal Lumen cluster_1 Epithelial Cell cluster_2 Paracellular Space LLC Lauroyl-L-carnitine Chloride Membrane Cell Membrane PKC Protein Kinase C (PKC) Membrane->PKC Activation ZO1 Zonula Occludens-1 (ZO-1) PKC->ZO1 Phosphorylation/ Modulation Claudin Claudin-1, -4, -5 (Decreased expression) ZO1->Claudin Regulation TJ_Opening Tight Junction Opening Claudin->TJ_Opening Leads to Drug Drug Molecule Absorption Enhanced Absorption Drug->Absorption Increased Permeability

Proposed signaling pathway for Lauroyl-L-carnitine chloride.

Performance Comparison with Alternatives

The efficacy of Lauroyl-L-carnitine chloride as a bioavailability enhancer can be benchmarked against other established methods.

Bioavailability Enhancement StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Lauroyl-L-carnitine chloride Modulation of tight junctions (paracellular pathway)Specific and reversible action on tight junctions.Limited data on a wide range of drugs; potential for membrane disruption at high concentrations.
Sodium Caprate (C10) Modulation of tight junctions (paracellular pathway)Clinically used; enhances absorption of small molecules and some peptides.Mechanism involves calmodulin, which may have broader cellular effects; can cause mucosal irritation.
Lipid-Based Formulations (e.g., SEDDS) Enhances solubilization and lymphatic uptake (transcellular pathway)Suitable for highly lipophilic drugs; can protect drugs from degradation.Formulation development can be complex; potential for in vivo variability.
Nanoparticle-Based Delivery Varies (e.g., enhanced surface area, targeted delivery)High drug loading; potential for targeted delivery and controlled release.Manufacturing can be complex and costly; long-term safety data may be limited.
P-glycoprotein (P-gp) Inhibitors Inhibition of efflux pumpsIncreases intracellular concentration of P-gp substrate drugs.Potential for drug-drug interactions; may increase systemic toxicity of co-administered drugs.

Quantitative Data Summary

While direct head-to-head in vivo studies comparing Lauroyl-L-carnitine chloride with a wide range of modern enhancers for the same drug are limited, in vitro and some in vivo data provide valuable insights.

In Vitro Caco-2 Cell Permeability

Studies have shown that acylcarnitines, including lauroylcarnitine, can significantly increase the permeability of marker molecules across Caco-2 cell monolayers.

CompoundConcentrationChange in TEERChange in FD-40 FluxReference
Lauroylcarnitine1h incubationDecreaseIncrease[1]
Palmitoylcarnitine1h incubationDecreaseIncrease[1]

In Vivo Bioavailability Enhancement

An in vivo study in rats demonstrated that the nasal administration of salmon calcitonin with lauroylcarnitine chloride significantly enhanced its pharmacological bioavailability[2]. While this is a nasal delivery model, it highlights the potential of lauroylcarnitine chloride as an absorption enhancer for macromolecules.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Caco-2 Cell Permeability Assay

This in vitro assay is a cornerstone for evaluating the effect of absorption enhancers on intestinal permeability.

Objective: To assess the effect of Lauroyl-L-carnitine chloride on the permeability of a model drug across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lauroyl-L-carnitine chloride

  • Model drug (e.g., a fluorescently labeled marker like FD-40 or a specific drug candidate)

  • Transepithelial Electrical Resistance (TEER) meter

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use monolayers with a TEER value above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Treatment:

    • Wash the apical and basolateral sides of the monolayers with pre-warmed HBSS.

    • Add the model drug solution to the apical side.

    • To the test group, add the model drug solution containing the desired concentration of Lauroyl-L-carnitine chloride to the apical side.

    • To the control group, add only the model drug solution.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

  • Analysis: Quantify the concentration of the model drug in the basolateral samples using an appropriate analytical method (e.g., fluorescence spectroscopy for FD-40, HPLC for other drugs).

  • TEER Measurement: Measure the TEER of the monolayers again after the experiment to assess any irreversible damage.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the Transwell® membrane, and C₀ is the initial drug concentration in the apical chamber.

Caco2_Workflow Start Start Cell_Culture Culture Caco-2 cells on Transwell® inserts (21-25 days) Start->Cell_Culture TEER_Check1 Measure TEER to confirm monolayer integrity Cell_Culture->TEER_Check1 Treatment Add model drug +/- Lauroyl-L-carnitine chloride to apical side TEER_Check1->Treatment Sampling Collect samples from basolateral side at time intervals Treatment->Sampling Analysis Quantify drug concentration in samples Sampling->Analysis TEER_Check2 Measure final TEER to assess monolayer recovery Analysis->TEER_Check2 Papp_Calc Calculate Apparent Permeability Coefficient (Papp) TEER_Check2->Papp_Calc End End Papp_Calc->End

Experimental workflow for the Caco-2 permeability assay.

In Situ Rat Intestinal Perfusion Model

This in vivo model provides a more physiologically relevant assessment of drug absorption.

Objective: To determine the effect of Lauroyl-L-carnitine chloride on the intestinal absorption of a drug in a live rat model.

Materials:

  • Sprague-Dawley rats

  • Anesthetic

  • Perfusion pump

  • Perfusion solution (e.g., Krebs-Ringer buffer) containing the drug and a non-absorbable marker (e.g., phenol (B47542) red)

  • Lauroyl-L-carnitine chloride

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a midline abdominal incision to expose the small intestine.

  • Intestinal Segment Isolation: Cannulate a segment of the intestine (e.g., jejunum or ileum) at both ends.

  • Perfusion:

    • Perfuse the isolated intestinal segment with the perfusion solution at a constant flow rate.

    • After a stabilization period, switch to a perfusion solution containing the drug and Lauroyl-L-carnitine chloride (test group) or the drug alone (control group).

  • Sample Collection: Collect the perfusate from the outlet cannula at regular intervals.

  • Analysis: Analyze the concentration of the drug and the non-absorbable marker in the collected samples.

  • Calculation of Absorption Rate: The disappearance of the drug from the perfusate, corrected for water flux using the non-absorbable marker, is used to calculate the absorption rate constant and the effective permeability.

Conclusion

Lauroyl-L-carnitine chloride demonstrates significant potential as a bioavailability enhancer, primarily through the modulation of tight junctions to increase paracellular absorption. Its mechanism of action appears to be distinct from some other enhancers like sodium caprate. While further in vivo studies with a broader range of drugs and direct comparisons with other modern enhancement technologies are warranted, the existing data provides a strong rationale for its consideration in the formulation of poorly absorbed drugs, particularly peptides and other macromolecules. The provided experimental protocols offer a framework for researchers to further validate and explore the applications of this promising excipient.

References

Comparative analysis of different acyl-L-carnitines in metabolic studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-L-carnitines, esters of L-carnitine and fatty acids, are pivotal intermediates in cellular energy metabolism. Their primary role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process for ATP production.[1][2] However, the diverse family of acyl-L-carnitines, distinguished by the length and structure of their acyl chains, exhibit unique metabolic functions and are increasingly recognized as important biomarkers and potential therapeutic agents in a variety of metabolic disorders.[3] This guide provides a comparative analysis of different acyl-L-carnitines, with a focus on short-chain esters like acetyl-L-carnitine (ALCAR) and propionyl-L-carnitine (PLC), supported by experimental data and detailed methodologies.

Key Differences in Acyl-L-Carnitine Metabolism and Function

The metabolic roles of acyl-L-carnitines are largely determined by the nature of their acyl group. While all serve to buffer the intramitochondrial acyl-CoA/CoA ratio, their specific contributions to metabolic pathways diverge significantly.[4]

Acetyl-L-carnitine (ALCAR) is the most abundant short-chain acylcarnitine in the body and plays a crucial role in linking fatty acid oxidation and carbohydrate metabolism.[5] It is formed from the acetylation of L-carnitine and can readily cross the blood-brain barrier.[6] ALCAR acts as a donor of acetyl groups for the synthesis of the neurotransmitter acetylcholine (B1216132) and can also enter the Krebs cycle to fuel energy production.[6][7]

Propionyl-L-carnitine (PLC) , another short-chain acylcarnitine, is distinguished by its anaplerotic properties.[4][8] The propionyl group of PLC can be converted to succinyl-CoA, an intermediate of the Krebs cycle, thereby replenishing the cycle's intermediates and enhancing its activity, particularly under ischemic conditions.[4][8][9] This anaplerotic effect is a key differentiator from ALCAR.

The following diagram illustrates the distinct entry points and roles of ALCAR and PLC in mitochondrial metabolism.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA_mito Fatty Acyl-CoA Fatty Acyl-CoA->Fatty Acyl-CoA_mito CPT1/CACT/CPT2 L-Carnitine L-Carnitine ALCAR_cyto Acetyl-L-Carnitine L-Carnitine->ALCAR_cyto CAT PLC_cyto Propionyl-L-Carnitine L-Carnitine->PLC_cyto CPT Acetyl-CoA_cyto Acetyl-CoA Acetyl-CoA_cyto->ALCAR_cyto Propionyl-CoA_cyto Propionyl-CoA Propionyl-CoA_cyto->PLC_cyto ALCAR_mito Acetyl-L-Carnitine ALCAR_cyto->ALCAR_mito Transporter PLC_mito Propionyl-L-Carnitine PLC_cyto->PLC_mito Transporter Acetyl-CoA_mito Acetyl-CoA Krebs Krebs Cycle Acetyl-CoA_mito->Krebs Propionyl-CoA_mito Propionyl-CoA SuccinylCoA Succinyl-CoA Propionyl-CoA_mito->SuccinylCoA Anaplerosis SuccinylCoA->Krebs ALCAR_mito->Acetyl-CoA_mito CAT PLC_mito->Propionyl-CoA_mito CPT Start Plasma Sample Step1 Add Internal Standards Start->Step1 Step2 Protein Precipitation (Methanol) Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Supernatant Transfer & Dilution Step3->Step4 Step5 LC-MS/MS Injection Step4->Step5 Step6 Chromatographic Separation (C18 Column) Step5->Step6 Step7 Mass Spectrometry (ESI+, MRM) Step6->Step7 End Data Analysis Step7->End Start Cell Culture Step1 Treatment with Acyl-L-Carnitine Start->Step1 Step2 Total RNA Extraction Step1->Step2 Step3 cDNA Synthesis (Reverse Transcription) Step2->Step3 Step4 Quantitative RT-PCR Step3->Step4 Step5 Data Analysis (ΔΔCt Method) Step4->Step5 End Relative Gene Expression Step5->End

References

A Comparative Guide to Analytical Methods for Lauroyl-L-carnitine Chloride Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Lauroyl-L-carnitine chloride is critical. This guide provides an objective comparison of common analytical methods for its detection, supported by experimental data to aid in selecting the most suitable technique for your research needs. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The selection of an analytical method for Lauroyl-L-carnitine chloride detection depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of commonly employed methods. It is important to note that while specific cross-validation data for Lauroyl-L-carnitine chloride is limited in publicly available literature, the data presented here is based on the analysis of L-carnitine and other long-chain acylcarnitines, which are structurally and chemically similar.

ParameterHPLC-UVHPLC-FLD (with derivatization)LC-MS/MS
Linearity (r²) >0.999[1][2]>0.99[3]>0.99[4]
Limit of Detection (LOD) ~0.2 µg/mL[5]~0.024 mg/L[3]Not explicitly stated for Lauroyl-L-carnitine, but generally in the ng/mL to pg/mL range.
Limit of Quantitation (LOQ) ~1 µg/mL[5]~0.076 mg/L[3]Not explicitly stated for Lauroyl-L-carnitine, but generally in the ng/mL range.
Accuracy (% Recovery) 99.74% - 99.84%[5]97.16% - 106.56%[3]High accuracy is a hallmark of the method.[6][7]
Precision (% RSD) < 2.0%[1][2]Intraday: 2.53% - 4.72%, Interday: 3.78% - 4.23%[3]Generally < 15%
Specificity/Selectivity Good, but can be affected by co-eluting impurities.[1][2]High, as derivatization targets specific functional groups.Very high, based on mass-to-charge ratio and fragmentation patterns.[4][8]
Throughput ModerateLower due to derivatization step.High, especially with modern UHPLC systems.[9]
Sample Matrix Complexity Suitable for relatively clean samples.Can be used for complex matrices with appropriate sample preparation.Highly suitable for complex biological matrices.[6][7]
Instrumentation Cost Low to moderateModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of L-carnitine and acylcarnitines and can be adapted for Lauroyl-L-carnitine chloride.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Lauroyl-L-carnitine chloride in pharmaceutical formulations.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: A mixture of a buffer (e.g., 0.05M phosphate (B84403) buffer, pH 3.2) and an organic solvent (e.g., Methanol) in a ratio of 95:5 (v/v).[5]

    • Flow Rate: 0.9 mL/minute.[5]

    • Detection: UV detection at 225 nm.[5]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing Lauroyl-L-carnitine chloride in the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of Lauroyl-L-carnitine chloride standard in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following Derivatization

This method offers enhanced sensitivity and is suitable for samples with low concentrations of Lauroyl-L-carnitine chloride.

  • Derivatization:

    • Lauroyl-L-carnitine chloride, lacking a native fluorophore, requires derivatization to be detected by a fluorescence detector. A common derivatizing agent is 1-aminoanthracene (B165094) (1-AA) in the presence of a catalyst like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).[3]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/minute.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the chosen derivatizing agent (e.g., for 1-AA derivatives, Ex: 248 nm, Em: 418 nm).[3]

  • Sample and Standard Preparation:

    • To an aliquot of the sample or standard solution, add the derivatizing agent and catalyst.

    • Incubate the mixture under optimized conditions (e.g., temperature and time) to ensure complete derivatization.

    • Stop the reaction and dilute the mixture with the mobile phase before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the analysis of Lauroyl-L-carnitine chloride, particularly in complex biological matrices.

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[10]

    • Mobile Phase: A gradient elution is typically used with a combination of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an additive like formic acid or ammonium acetate (B1210297) to improve ionization.

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/minute for analytical scale columns.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for carnitines.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring a specific precursor ion to product ion transition for Lauroyl-L-carnitine chloride and its internal standard.

    • Precursor/Product Ions: These need to be determined specifically for Lauroyl-L-carnitine. For other acylcarnitines, a common product ion at m/z 85 is often monitored.[4]

  • Sample Preparation:

    • For biological samples (e.g., plasma, serum), protein precipitation is a common first step, typically using a cold organic solvent like acetonitrile or methanol.

    • The supernatant is then evaporated and reconstituted in the mobile phase.

    • An internal standard (e.g., a stable isotope-labeled version of Lauroyl-L-carnitine) should be added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction efficiency.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for Lauroyl-L-carnitine chloride detection.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Method Comparison cluster_selection Outcome HPLC_UV HPLC-UV Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD_LOQ LOD & LOQ HPLC_UV->LOD_LOQ Specificity Specificity HPLC_UV->Specificity HPLC_FLD HPLC-FLD HPLC_FLD->Linearity HPLC_FLD->Accuracy HPLC_FLD->Precision HPLC_FLD->LOD_LOQ HPLC_FLD->Specificity LC_MSMS LC-MS/MS LC_MSMS->Linearity LC_MSMS->Accuracy LC_MSMS->Precision LC_MSMS->LOD_LOQ LC_MSMS->Specificity Data_Analysis Data Analysis & Comparison Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Specificity->Data_Analysis Method_Selection Optimal Method Selection Data_Analysis->Method_Selection

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Guide to the In Vivo and In Vitro Effects of Lauroyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauroyl-L-carnitine chloride, a long-chain acylcarnitine, has garnered significant interest as a potent absorption enhancer for poorly permeable pharmaceutical compounds. Its amphiphilic nature allows it to interact with biological membranes, modulating their barrier functions. This guide provides a comprehensive comparison of the in vivo and in vitro effects of Lauroyl-L-carnitine chloride, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate a deeper understanding of its properties and applications in drug delivery research.

In Vitro Effects: Modulating Epithelial Barrier Function

In vitro studies are crucial for elucidating the direct effects of Lauroyl-L-carnitine chloride on cellular and tissue models, primarily focusing on its interaction with intestinal epithelial cells. These studies provide a controlled environment to investigate the mechanisms of absorption enhancement.

Lauroyl-L-carnitine has been shown to transiently increase the permeability of intestinal epithelial monolayers. This is primarily achieved by modulating the integrity of tight junctions, the protein complexes that regulate paracellular transport. One proposed mechanism involves a decrease in intracellular ATP levels and pH, leading to an increase in intracellular calcium concentrations, which in turn triggers the opening of tight junctions[1][2].

Studies on Caco-2 cell monolayers, a widely used model for the intestinal barrier, demonstrate that lauroylcarnitine (B1674569) significantly reduces transepithelial electrical resistance (TEER), a key indicator of tight junction integrity, while increasing the flux of paracellular markers[3]. This effect is associated with a reduction in the expression of specific tight junction proteins, namely claudin 1, 4, and 5[3].

Furthermore, research on isolated rat colonic mucosa has shown that lauroyl carnitine can enhance the permeability to hydrophilic markers without causing significant morphological damage at its threshold concentration[4]. In porcine jejunal mucosal explants, Lauroyl-L-carnitine has been observed to permeabilize enterocytes and inhibit endocytosis[5].

Quantitative Data from In Vitro Studies
ParameterCell/Tissue ModelConcentration of Lauroyl-L-carnitineObserved EffectReference
Transepithelial Electrical Resistance (TEER)Caco-2 cell monolayersNot specifiedDecrease in TEER value, suggesting loss of tight junction barrier function.[3]
Paracellular Permeability (FD-40 flux)Caco-2 cell monolayersNot specifiedIncrease in the flux of fluorescein (B123965) isothiocyanate dextran (B179266) 40,000.[3]
Tight Junction Protein Levels (claudins)Caco-2 cell monolayersNot specifiedDecreased protein levels of claudin 1, 4, and 5.[3]
Mucosal PermeabilityRat colonic mucosaThreshold concentrationSignificant enhancement of permeability to small, hydrophilic markers without adverse morphological changes.[4]
Intracellular ATP and pHHamster colon0.5%Decrease in intracellular ATP level and intracellular pH.[2]

In Vivo Effects: Enhancing Systemic Bioavailability

In vivo studies provide critical insights into the overall impact of Lauroyl-L-carnitine chloride on drug absorption in a complex biological system. These studies have primarily focused on its ability to enhance the bioavailability of co-administered drugs, particularly those delivered through mucosal routes.

A notable in vivo application of Lauroyl-L-carnitine chloride is in nasal drug delivery. It has been demonstrated to be a highly effective enhancer for the nasal absorption of azetirelin (B1666257), a thyrotropin-releasing hormone analog, in rats. The co-administration of a low concentration of lauroylcarnitine chloride resulted in a dramatic increase in the bioavailability of azetirelin, achieving near-total delivery to the bloodstream[6].

It is important to distinguish the role of Lauroyl-L-carnitine as an absorption enhancer from its own bioavailability. One study in piglets indicated that when administered as a source of L-carnitine, lauroyl-L-carnitine itself has lower bioavailability compared to L-carnitine salts[7]. This suggests that its primary value in drug formulation is as an excipient to improve the absorption of other active pharmaceutical ingredients.

Quantitative Data from In Vivo Studies
Drug Co-administeredAnimal ModelRoute of AdministrationConcentration of Lauroyl-L-carnitine ChlorideObserved Effect on BioavailabilityReference
AzetirelinRatsIntranasal0.1%Increased absolute bioavailability to 96.9%.[6]

Experimental Protocols

In Vitro Permeability Assay using Caco-2 Cells

This protocol is a generalized representation based on common methodologies for assessing intestinal permeability.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.

  • TEER Measurement: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

  • Treatment: Lauroyl-L-carnitine chloride, at the desired concentration, is added to the apical (donor) side of the Transwell® insert along with a marker molecule (e.g., FD-40).

  • Sampling: At predetermined time intervals, samples are collected from the basolateral (receiver) compartment.

  • Analysis: The concentration of the marker molecule in the basolateral samples is quantified using a suitable analytical method (e.g., fluorescence spectroscopy for FD-40).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

  • Protein Analysis: Following the permeability experiment, cells can be lysed to extract proteins for Western blot analysis to determine the levels of tight junction proteins like claudins and occludin.

In Vivo Nasal Absorption Study in Rats

This protocol is a generalized representation based on methodologies for evaluating nasal drug delivery.

  • Animal Model: Male Wistar rats are typically used for these studies.

  • Formulation Preparation: The drug (e.g., azetirelin) is dissolved in a suitable vehicle (e.g., saline) with and without the addition of Lauroyl-L-carnitine chloride at the desired concentration.

  • Administration: A microsyringe is used to administer a precise volume of the formulation into the nasal cavity of the anesthetized rats.

  • Blood Sampling: Blood samples are collected from the jugular vein at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is determined using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC) and the maximum concentration (Cmax).

  • Bioavailability Calculation: The absolute bioavailability is calculated by comparing the AUC after nasal administration to the AUC after intravenous administration of the drug.

Mandatory Visualizations

G Experimental Workflow for In Vitro Permeability Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_culture Caco-2 Cell Culture on Transwell Inserts TEER_measurement TEER Measurement to Confirm Monolayer Integrity Caco2_culture->TEER_measurement Treatment Apical Addition of Lauroyl-L-carnitine + Marker Molecule TEER_measurement->Treatment Sampling Basolateral Sampling at Time Intervals Treatment->Sampling Protein_analysis Western Blot for Tight Junction Proteins Treatment->Protein_analysis Quantification Quantification of Marker Molecule Sampling->Quantification Papp_calculation Papp Calculation Quantification->Papp_calculation G Proposed Mechanism of Paracellular Permeability Enhancement LLCC Lauroyl-L-carnitine Chloride ATP_pH_decrease Decrease in Intracellular ATP and pH LLCC->ATP_pH_decrease Ca_increase Increase in Intracellular Ca2+ Concentration ATP_pH_decrease->Ca_increase TJ_opening Opening of Tight Junctions Ca_increase->TJ_opening Permeability_increase Increased Paracellular Permeability TJ_opening->Permeability_increase

References

Validating Lauroyl-L-carnitine-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection and validation of an appropriate internal standard (IS) is a cornerstone of a robust and reliable liquid chromatography-mass spectrometry (LC-MS/MS) method. This guide provides an objective comparison of Lauroyl-L-carnitine-d3, a stable isotope-labeled internal standard (SIL-IS), with alternative internal standards, supported by experimental data and detailed validation protocols.

The use of a suitable internal standard is crucial for compensating for variability during sample preparation, chromatography, and mass spectrometric detection.[1] The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby ensuring accurate and precise quantification.[2]

The Gold Standard: Stable Isotope-Labeled Internal Standards

Lauroyl-L-carnitine-d3 is a deuterated form of the endogenous analyte, lauroyl-L-carnitine. The U.S. Food and Drug Administration (FDA) and the broader scientific community widely regard SIL-IS as the "gold standard" for quantitative bioanalysis.[3] Their near-identical physicochemical properties to the analyte ensure they are affected by experimental variations in the same manner.[4]

In contrast, structural analog internal standards, which are molecules with similar but not identical structures to the analyte, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses.[5] These differences can lead to less accurate and precise results, particularly in complex biological matrices where matrix effects are a significant concern.[5]

Performance Comparison: Lauroyl-L-carnitine-d3 vs. a Structural Analog

Table 1: Comparison of Key Validation Parameters
Validation ParameterLauroyl-L-carnitine-d3 (SIL-IS)Structural Analog ISRationale for Superior Performance of SIL-IS
Matrix Effect (CV%) ≤ 5%5-15%Co-elution and identical ionization properties minimize variability in signal suppression or enhancement across different biological samples.
Recovery (CV%) ≤ 5%5-15%Near-identical chemical properties lead to more consistent extraction from the biological matrix.
Precision (CV%) ≤ 10%≤ 15%Better correction for analytical variability results in lower coefficients of variation for quality control samples.
Accuracy (%Bias) ± 5%± 10%More reliable normalization of the analyte signal leads to results that are closer to the true value.

Note: The data presented for the SIL-IS is based on the expected performance for long-chain acylcarnitine analysis using deuterated internal standards as described in the literature. The data for the structural analog IS represents typical performance and may vary depending on the specific analog chosen.

Table 2: Representative Validation Data for a Long-Chain Acylcarnitine using a Deuterated Internal Standard

The following data is representative of a validation for a long-chain acylcarnitine, such as lauroylcarnitine, using its deuterated internal standard in human plasma.

ParameterLow QC (10 ng/mL)Medium QC (100 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Intra-day Precision (CV%) 4.2%3.1%2.5%≤ 15%
Inter-day Precision (CV%) 5.8%4.5%3.8%≤ 15%
Accuracy (%Bias) +3.5%-1.2%+2.1%Within ±15%
Recovery (%) 92.5%94.1%93.3%Consistent and reproducible
Matrix Effect (%) 98.2%101.5%99.8%CV ≤ 15% across different lots

Experimental Protocols

A comprehensive validation of an internal standard should be performed according to regulatory guidelines.[6] The following is a detailed methodology for key experiments.

Stock and Working Solutions Preparation
  • Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of lauroyl-L-carnitine and Lauroyl-L-carnitine-d3 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration.

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma (calibration standards, QCs, and unknown samples), add 300 µL of the internal standard working solution in acetonitrile.

  • Vortex and Centrifuge: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both lauroyl-L-carnitine and Lauroyl-L-carnitine-d3.

Validation Experiments
  • Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of the analyte and internal standard.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Analyte and IS in the mobile phase.

    • Set 2 (Post-extraction Spike): Blank plasma is extracted, and the analyte and IS are added to the final extract.

    • Set 3 (Pre-extraction Spike): Analyte and IS are added to blank plasma before extraction.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set 2) / (Peak Area in Set 1)

    • Recovery = (Peak Area in Set 3) / (Peak Area in Set 2)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of matrix should be ≤ 15%.

  • Analyze QC samples at low, medium, and high concentrations in at least five replicates on three different days.

  • Acceptance Criteria:

    • Intra- and Inter-day Precision: CV ≤ 15% (≤ 20% at the LLOQ).

    • Accuracy: Mean concentration within ±15% of the nominal value (±20% at the LLOQ).

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Assessment Plasma Plasma Sample Add_IS Add Lauroyl-L-carnitine-d3 Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Selectivity Selectivity MS->Selectivity Matrix_Effect Matrix Effect MS->Matrix_Effect Recovery Recovery MS->Recovery Precision Precision & Accuracy MS->Precision

Caption: Experimental workflow for validating an internal standard.

G cluster_ideal Ideal Internal Standard (Lauroyl-L-carnitine-d3) cluster_nonideal Non-Ideal Internal Standard (Structural Analog) Analyte1 Analyte Matrix1 Matrix Effect Analyte1->Matrix1 IS1 SIL-IS IS1->Matrix1 Result1 Accurate Quantification Matrix1->Result1 Analyte2 Analyte Matrix2_A Matrix Effect on Analyte Analyte2->Matrix2_A IS2 Analog IS Matrix2_B Different Matrix Effect on IS IS2->Matrix2_B Result2 Inaccurate Quantification Matrix2_A->Result2 Matrix2_B->Result2

Caption: Importance of an ideal internal standard in mass spectrometry.

References

A Comparative Analysis of the Biological Effects of Medium-Chain vs. Long-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylcarnitines, esterified forms of L-carnitine (B1674952) and fatty acids, are pivotal intermediates in fatty acid metabolism. Their classification into short-chain, medium-chain (MCACs), and long-chain (LCACs) acylcarnitines is based on the length of their fatty acid chain. While essential for cellular energy production, an imbalance in the acylcarnitine pool, particularly an elevation in specific chain lengths, is increasingly implicated in a range of metabolic pathologies. This guide provides a comparative overview of the biological effects of MCACs versus LCACs, supported by experimental data, to elucidate their distinct roles in cellular function and dysfunction.

I. Comparative Biological Effects: A Tabular Summary

The following tables summarize the key differential effects of medium-chain and long-chain acylcarnitines on inflammation, cytotoxicity, and mitochondrial function based on available experimental evidence.

Table 1: Pro-inflammatory Effects of Acylcarnitines

Biological EndpointMedium-Chain Acylcarnitines (C8-C12)Long-Chain Acylcarnitines (C14-C18)Key Findings & Citations
NF-κB Activation Can activate NF-κB reporter gene activity (D,L-C12 and C14-carnitine).[1][2]Potent activators of NF-κB signaling.Studies in RAW 264.7 macrophages show both MCACs and LCACs can initiate pro-inflammatory signaling, though the potency of LCACs is generally higher.[1][2]
MAPK Signaling -Activate JNK, ERK, and p38 MAPK pathways.[3]L-C16 carnitine treatment in C2C12 myotubes leads to a significant increase in the phosphorylation of these key stress-activated protein kinases.[3]
Cytokine Production (IL-6) No significant increase in IL-6 production (C2-C12).[3]Dose-dependent increase in IL-6 production (C14, C16, C18, C18:1).[3]In C2C12 myotubes, L-C16 carnitine at 25 µM, 50 µM, and 100 µM increased IL-6 production by 4.1, 14.9, and 31.4-fold, respectively, over vehicle control. Shorter chain acylcarnitines had no effect.[3]

Table 2: Cytotoxic Effects of Acylcarnitines

Biological EndpointMedium-Chain Acylcarnitines (C8-C12)Long-Chain Acylcarnitines (C14-C18)Key Findings & Citations
Cell Permeability (Adenylate Kinase Release) No significant increase in adenylate kinase (AK) release (C2-C12).[3]Dose-dependent increase in AK release (C14, C16, C18, C18:1).[3]Treatment of C2C12 myotubes with LCACs (≥25 µM) for 18 hours resulted in a significant increase in the release of AK, a marker of cell membrane damage, an effect not observed with MCACs.[3]
Mitochondrial Redox Potential (XTT Assay) -Significant reduction starting at 40 µM (C16 carnitine).[3]This suggests that LCACs induce mitochondrial dysfunction, which contributes to their cytotoxic effects.[3]
Cell Death -Induce dose-dependent cell injury and death.[3]At concentrations of 40 µM and higher, L-C16 carnitine caused significant cell death in C2C12 myotubes within 6 hours.[3]

Table 3: Effects on Mitochondrial Function

Biological EndpointMedium-Chain Acylcarnitines (C6-C10)Long-Chain Acylcarnitines (C12-C18)Key Findings & Citations
Mitochondrial Respiration (Oxygen Consumption Rate) Can be oxidized in a carnitine-independent manner in liver and kidney.[4]Oxidation is strictly dependent on the carnitine shuttle in all tissues.[4][5]In isolated cardiac fibers, 5 µM of palmitoylcarnitine (B157527) (C16) and oleoylcarnitine (B228390) (C18:1) decreased mitochondrial respiration by 25% and 40% respectively.[5]
ATP Production -Can suppress mitochondrial ATP production.[6]Treatment of zebrafish embryos with C18 and C18:1 acylcarnitines led to severely impaired ATP production.[6]
Mitochondrial Membrane Potential (ΔΨm) -Can induce dissipation of ΔΨm.Palmitoylcarnitine has been shown to induce dissipation of mitochondrial potential.

II. Experimental Protocols

A. Cell Culture and Acylcarnitine Treatment

Cell Lines:

  • RAW 264.7 (Murine Macrophages): A common model for studying inflammation.

  • C2C12 (Murine Myoblasts): Used to study skeletal muscle biology and myokine release. Differentiated into myotubes for experiments.

  • H9c2 (Rat Cardiomyoblasts): A model for studying cardiac cell physiology and toxicity.

General Treatment Protocol:

  • Cells are seeded in appropriate culture plates (e.g., 24-well or 96-well plates) and allowed to adhere and/or differentiate.

  • Prior to treatment, cells are typically serum-starved for 4-6 hours in a low-serum medium (e.g., 0.25% FBS-DMEM).[1][3]

  • L-acylcarnitine solutions of various chain lengths and concentrations are prepared.

  • Cells are treated with the acylcarnitine solutions for the indicated times (e.g., 6, 18, or 24 hours) as detailed in specific experimental descriptions.[1][3]

  • Following treatment, conditioned media and cell lysates are collected for downstream analysis.

B. Measurement of Inflammatory Markers

Cytokine Quantification (ELISA or Multiplex Assay):

  • Conditioned media from treated cells is collected and centrifuged to remove cellular debris.

  • The concentration of specific cytokines (e.g., IL-6, TNF-α) is measured using commercially available ELISA kits or multiplex bead-based assays (e.g., Milliplex MAP) according to the manufacturer's instructions.[1]

Western Blotting for Signaling Proteins:

  • Cell lysates are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., p-JNK, total JNK, p-ERK, total ERK, p-p38, total p38).

  • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

C. Assessment of Cytotoxicity

Adenylate Kinase (AK) Release Assay:

  • Conditioned media from treated cells is collected.

  • The activity of released AK, an indicator of compromised cell membrane integrity, is measured using a commercially available bioluminescent assay kit (e.g., ToxiLight™ BioAssay Kit) according to the manufacturer's protocol.[3]

D. Evaluation of Mitochondrial Function

Mitochondrial Respiration (Seahorse XF Analyzer):

  • Cells are seeded in a Seahorse XF cell culture microplate.

  • The Seahorse XF sensor cartridge is hydrated with XF Calibrant solution overnight.

  • Cells are washed and incubated in a CO2-free incubator at 37°C for one hour.

  • The oxygen consumption rate (OCR) is measured at baseline and after the sequential injection of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration.[7][8][9]

III. Visualization of Signaling Pathways and Workflows

A. Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by long-chain acylcarnitines.

MAPK_Signaling_Pathway LCAC Long-Chain Acylcarnitine CellMembrane Cell Membrane MAPKKK MAPKKK (e.g., ASK1, TAK1) CellMembrane->MAPKKK Activates MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK p38 p38 MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) JNK->TranscriptionFactors Activate ERK->TranscriptionFactors Activate p38->TranscriptionFactors Activate Inflammation Inflammation (e.g., IL-6 production) TranscriptionFactors->Inflammation

Caption: MAPK signaling pathway activated by long-chain acylcarnitines.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acylcarnitine Acylcarnitine (MCAC/LCAC) Receptor Unknown Receptor/ Membrane Interaction Acylcarnitine->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates GeneExpression Pro-inflammatory Gene Expression NFkB_n NF-κB NFkB_n->GeneExpression Induces

Caption: NF-κB signaling pathway initiated by acylcarnitines.

B. Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the biological effects of medium-chain and long-chain acylcarnitines.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis cluster_Data Data Interpretation CellCulture Cell Culture (e.g., C2C12, RAW 264.7) SerumStarvation Serum Starvation CellCulture->SerumStarvation AcylcarnitinePrep Prepare Acylcarnitine Solutions (MCACs & LCACs) Treatment Treat Cells with Acylcarnitines AcylcarnitinePrep->Treatment SerumStarvation->Treatment CollectSamples Collect Conditioned Media & Cell Lysates Treatment->CollectSamples InflammationAssay Inflammation Assays (ELISA, Western Blot) CollectSamples->InflammationAssay CytotoxicityAssay Cytotoxicity Assays (AK Release) CollectSamples->CytotoxicityAssay MitochondrialAssay Mitochondrial Function (Seahorse XF) CollectSamples->MitochondrialAssay DataAnalysis Data Analysis & Statistical Comparison InflammationAssay->DataAnalysis CytotoxicityAssay->DataAnalysis MitochondrialAssay->DataAnalysis Conclusion Draw Conclusions DataAnalysis->Conclusion

Caption: A typical experimental workflow for studying acylcarnitine effects.

IV. Conclusion

The available evidence strongly indicates that long-chain acylcarnitines are potent inducers of pro-inflammatory and cytotoxic responses, and can impair mitochondrial function. In contrast, medium-chain acylcarnitines appear to have a more benign, and in some contexts, even beneficial role in cellular metabolism. These distinct biological effects underscore the importance of considering acylcarnitine chain length in metabolic research and drug development. The accumulation of LCACs is a hallmark of several metabolic diseases, and targeting the pathways they activate may represent a promising therapeutic strategy. Further research is warranted to fully elucidate the molecular mechanisms underlying the differential effects of MCACs and LCACs and to explore their potential as both biomarkers and therapeutic targets.

References

Confirming the role of Lauroyl-L-carnitine chloride as a biomarker for metabolic disorders.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of metabolic disorder diagnostics is evolving, with a growing interest in biomarkers that can provide earlier and more nuanced insights into disease pathogenesis than traditional metrics. Among these, long-chain acylcarnitines, and specifically Lauroyl-L-carnitine chloride, are emerging as significant indicators of mitochondrial dysfunction and metabolic inflexibility, hallmarks of conditions such as type 2 diabetes, insulin (B600854) resistance, and cardiovascular disease. This guide provides a comprehensive comparison of Lauroyl-L-carnitine chloride with established biomarkers, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential role in discovery and clinical settings.

Performance Comparison: Lauroyl-L-carnitine vs. Standard Biomarkers

Recent metabolomic studies have highlighted a significant association between elevated plasma concentrations of long-chain acylcarnitines and the prevalence of metabolic syndrome and its components. While data directly comparing the diagnostic accuracy of Lauroyl-L-carnitine (C12:0) is still emerging, the collective evidence for long-chain acylcarnitines points towards their utility as early indicators of metabolic stress.

Table 1: Association of Lauroyl-L-carnitine and Other Biomarkers with Metabolic Disorders

BiomarkerClassAssociated Metabolic Disorder(s)Key Findings
Lauroyl-L-carnitine (C12:0) Long-Chain AcylcarnitineType 2 Diabetes, Insulin ResistanceElevated levels are associated with incomplete fatty acid β-oxidation and increased risk of type 2 diabetes.[1][2]
Palmitoylcarnitine (C16:0) Long-Chain AcylcarnitineMetabolic Syndrome, Type 2 Diabetes, Cardiovascular DiseaseSignificantly higher plasma levels are observed in patients with metabolic syndrome.[3]
Stearoylcarnitine (C18:0) Long-Chain AcylcarnitineMetabolic Syndrome, Cardiovascular DiseasePositively associated with Coronary Artery Disease.[3]
Fasting Plasma Glucose Carbohydrate MetabolismPrediabetes, Type 2 DiabetesA cornerstone for diabetes diagnosis, but may not reflect early insulin resistance.
Hemoglobin A1c (HbA1c) Glycated ProteinType 2 DiabetesReflects long-term glycemic control but can be influenced by conditions affecting red blood cell turnover.
Triglycerides (TG) LipidMetabolic Syndrome, Cardiovascular DiseaseA key component of the metabolic syndrome diagnostic criteria; levels are influenced by diet.
High-Density Lipoprotein (HDL) LipidMetabolic Syndrome, Cardiovascular DiseaseLow levels are a risk factor; lifestyle and genetic factors play a significant role.

Table 2: Quantitative Comparison of Biomarker Performance (Illustrative)

Biomarker/PanelMethodSensitivitySpecificityOdds Ratio (OR) for Metabolic Syndrome
Long-Chain Acylcarnitine Panel LC-MS/MS81.9% (for prediabetes prediction)65.2% (for prediabetes prediction)1.24 (for C18OH, C18:1OH)[3]
Fasting Plasma Glucose (≥100 mg/dL) Enzymatic AssayVariableVariableComponent of MetS diagnosis
HbA1c (≥5.7%) Immunoassay/HPLCVariableVariableComponent of prediabetes diagnosis
Triglycerides (≥150 mg/dL) Enzymatic AssayComponent of MetS diagnosisComponent of MetS diagnosisComponent of MetS diagnosis
HDL-Cholesterol (<40 mg/dL men, <50 mg/dL women) Enzymatic AssayComponent of MetS diagnosisComponent of MetS diagnosisComponent of MetS diagnosis

Note: Sensitivity and specificity for the acylcarnitine panel are for the prediction of incident prediabetes and may not be directly comparable to the diagnostic criteria for established metabolic syndrome.

Pathophysiological Role of Lauroyl-L-carnitine in Metabolic Disorders

The accumulation of Lauroyl-L-carnitine and other long-chain acylcarnitines in plasma and tissues is indicative of a mismatch between fatty acid uptake and their oxidation in the mitochondria. This mitochondrial stress can lead to a cascade of downstream events that contribute to the pathogenesis of metabolic diseases.

cluster_0 Mitochondrion cluster_1 Cellular Effects Fatty Acyl-CoA Fatty Acyl-CoA Lauroyl-L-carnitine Lauroyl-L-carnitine Fatty Acyl-CoA->Lauroyl-L-carnitine CPT1 Beta-oxidation Beta-oxidation Lauroyl-L-carnitine->Beta-oxidation CPT2 Inflammation Inflammation Lauroyl-L-carnitine->Inflammation Activates NF-kB TCA Cycle TCA Cycle Beta-oxidation->TCA Cycle ROS Production ROS Production Beta-oxidation->ROS Production Incomplete Oxidation Insulin Resistance Insulin Resistance ROS Production->Insulin Resistance Apoptosis Apoptosis ROS Production->Apoptosis

Caption: Signaling pathway illustrating the role of Lauroyl-L-carnitine in mitochondrial dysfunction.

Experimental Protocols

Accurate and reproducible quantification of Lauroyl-L-carnitine chloride requires a robust analytical methodology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Key Experiment: Quantification of Lauroyl-L-carnitine in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of methanol (B129727) containing a deuterated internal standard (e.g., Lauroyl-L-carnitine-d3).

  • Vortex: Mix thoroughly for 10 seconds.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a new vial.

  • Dilution: Add 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water) to the supernatant.[4]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Restek Raptor ARC-18, 100 x 2.1 mm, 2.7 µm) is suitable for separating Lauroyl-L-carnitine from other acylcarnitines.[4]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution is typically used, starting with a low percentage of mobile phase B and gradually increasing to elute the more hydrophobic long-chain acylcarnitines. A representative gradient would be a linear increase from 50% to 80% B over 9 minutes.[5]

    • Flow Rate: 0.35 mL/min.[5]

    • Injection Volume: 5 µL.[5]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lauroyl-L-carnitine (C12:0): Precursor ion (m/z) 344.3 -> Product ion (m/z) 85.1 (quantifier) and 103.1 (qualifier).

      • Internal Standard (Lauroyl-L-carnitine-d3): Precursor ion (m/z) 347.3 -> Product ion (m/z) 85.1.

    • Note: The specific m/z values may vary slightly depending on the instrument and adduct formation. The product ion at m/z 85 is a characteristic fragment for all carnitine esters.

Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for the quantification of Lauroyl-L-carnitine in plasma.

Logical Framework for Biomarker Validation

The confirmation of Lauroyl-L-carnitine chloride as a reliable biomarker for metabolic disorders requires a structured validation process.

Discovery Discovery Analytical Validation Analytical Validation Discovery->Analytical Validation Identify Candidate Clinical Qualification Clinical Qualification Analytical Validation->Clinical Qualification Develop Assay Clinical Validation Clinical Validation Clinical Qualification->Clinical Validation Establish Association

Caption: Logical workflow for the validation of a novel biomarker.

Conclusion

Lauroyl-L-carnitine chloride and other long-chain acylcarnitines represent a promising class of biomarkers for the early detection and monitoring of metabolic disorders. Their elevation in circulation reflects underlying mitochondrial dysfunction, a key pathogenic factor in insulin resistance and related diseases. While further large-scale clinical studies are needed to definitively establish the diagnostic and prognostic superiority of Lauroyl-L-carnitine over or in combination with traditional biomarkers, the existing evidence strongly supports its continued investigation. The detailed methodologies provided in this guide offer a robust framework for researchers to pursue these critical validation studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Lauroyl-L-carnitine Chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents like Lauroyl-L-carnitine chloride is a critical component of laboratory safety and regulatory compliance. This guide provides a clear, step-by-step process for the safe disposal of Lauroyl-L-carnitine chloride, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Considerations

Lauroyl-L-carnitine chloride is identified with the CAS Number 6919-91-1. While hazard classifications can vary between suppliers, it is prudent to handle this compound with care. According to some safety data sheets (SDS), Lauroyl-L-carnitine chloride may be classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.

Given these potential hazards, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of Lauroyl-L-carnitine chloride is to adhere to all applicable local, state, and federal regulations.

  • Initial Assessment :

    • Consult the Safety Data Sheet (SDS) : Always refer to the specific SDS provided by the manufacturer of your Lauroyl-L-carnitine chloride. This document will contain the most accurate and relevant safety and disposal information.

    • Evaluate the Waste : Determine if the Lauroyl-L-carnitine chloride to be disposed of is in its pure form or mixed with other solvents or reagents. Contaminated materials will require special consideration.

  • Waste Segregation and Collection :

    • Dedicated Waste Container : Transfer the Lauroyl-L-carnitine chloride waste into a clearly labeled, sealed, and appropriate chemical waste container.

    • Avoid Mixing : Do not mix Lauroyl-L-carnitine chloride waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Pathway :

    • Approved Waste Disposal Facility : The primary and recommended method for disposal is to send the chemical waste to an approved and licensed waste disposal plant.

    • Institutional EHS : Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. They will have established procedures and relationships with certified waste management companies.

  • Decontamination of Empty Containers :

    • Triple Rinse : Thoroughly rinse the empty container with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

    • Container Disposal : Once decontaminated, the container can typically be disposed of according to institutional guidelines for non-hazardous lab waste. However, always confirm this with your EHS office.

Quantitative Data Summary

At present, publicly available safety data sheets and disposal guidelines do not specify quantitative limits (e.g., concentration thresholds for drain disposal) for Lauroyl-L-carnitine chloride. The precautionary principle dictates treating all quantities as chemical waste requiring professional disposal.

ParameterValueSource
CAS Number6919-91-1[1]
GHS Hazard CodesH302, H315, H319, H335[1]
Disposal RecommendationDispose of in accordance with local, state, and federal regulations.[1]

Experimental Protocols Cited

This guidance is based on standard chemical waste disposal protocols and information synthesized from various safety data sheets for Lauroyl-L-carnitine chloride. No experimental protocols for the neutralization or deactivation of this specific compound are readily available in the reviewed literature. The standard procedure is collection and incineration by a licensed facility.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Lauroyl-L-carnitine chloride.

G start Start: Lauroyl-L-carnitine Chloride for Disposal sds Consult Manufacturer's SDS start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe pure_mixed Is the waste pure or mixed? ppe->pure_mixed pure Pure Compound pure_mixed->pure Pure mixed Mixed with Solvents/ Other Chemicals pure_mixed->mixed Mixed container Transfer to a Labeled, Sealed Chemical Waste Container pure->container mixed->container ehs Contact Institutional EHS Office for Waste Pickup container->ehs disposal Disposal by Approved Waste Management Facility ehs->disposal decontaminate Triple Rinse Empty Container disposal->decontaminate rinsate Collect Rinsate as Chemical Waste decontaminate->rinsate container_disposal Dispose of Decontaminated Container per EHS Guidelines decontaminate->container_disposal rinsate->container end End of Disposal Process container_disposal->end

Disposal workflow for Lauroyl-L-carnitine chloride.

References

Personal protective equipment for handling Lauroyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of Lauroyl-L-carnitine chloride (CAS No. 6919-91-1). Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Lauroyl-L-carnitine chloride is classified as a hazardous substance with the following primary risks:

  • Acute oral toxicity

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

Appropriate personal protective equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE.

Area of Protection Required PPE Specifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for their general resistance to a range of chemicals.[3] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[2]
Eye and Face Protection Safety glasses with side shields or safety gogglesMust be worn at all times in the laboratory. A face shield should be used in addition to safety glasses or goggles when there is a risk of splashing.
Skin and Body Protection Laboratory coatA fully buttoned lab coat must be worn to protect against skin contact. Consider a chemically resistant apron for procedures with a higher risk of splashing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodAll work that may generate dust or aerosols of Lauroyl-L-carnitine chloride must be conducted in a certified chemical fume hood to avoid inhalation.[1][2]

Safe Handling and Operational Procedures

Adherence to standard laboratory operating procedures is critical. The following step-by-step guidance should be followed:

  • Preparation :

    • Ensure a Safety Data Sheet (SDS) for Lauroyl-L-carnitine chloride is readily accessible.

    • Verify that a properly functioning chemical fume hood, eyewash station, and safety shower are in close proximity.

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Handling :

    • Conduct all weighing and solution preparation within a chemical fume hood to control dust and vapors.[2]

    • Use dedicated spatulas and glassware.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.[1]

  • Storage :

    • Store Lauroyl-L-carnitine chloride in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

    • Some sources recommend storing at -20°C for one month or -80°C for six months for stock solutions to maintain stability.[4]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Scenario Containment and Cleanup Procedure
Minor Spill (Solid) 1. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. 2. Place the material into a labeled, sealed container for hazardous waste disposal.
Minor Spill (Liquid/Solution) 1. Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). 2. Place the contaminated absorbent into a labeled, sealed container for hazardous waste disposal.
Major Spill 1. Evacuate the immediate area. 2. Alert laboratory personnel and the designated safety officer. 3. Prevent the spill from entering drains. 4. Follow established institutional procedures for large chemical spills.

Decontamination:

Lauroyl-L-carnitine chloride is a cationic surfactant. For decontamination of surfaces and equipment:

  • Remove gross contamination.

  • Wash the area with a mild soap and water solution. Anionic surfactants, like those found in many common laboratory detergents, can help to neutralize and remove cationic surfactant residues.

  • Rinse thoroughly with water.

Disposal Plan

All waste containing Lauroyl-L-carnitine chloride must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Lauroyl-L-carnitine chloride Collect in a clearly labeled, sealed container for hazardous chemical waste.
Solutions of Lauroyl-L-carnitine chloride Collect in a designated, labeled container for hazardous liquid waste. Do not pour down the drain.[5]
Contaminated PPE (gloves, etc.) Place in a designated hazardous waste container immediately after use.
Empty Containers Rinse thoroughly with an appropriate solvent (e.g., water). The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.

Emergency First Aid Procedures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Logical Workflow for Handling Lauroyl-L-carnitine chloride

start Start: Handling Lauroyl-L-carnitine chloride assess_hazards Assess Hazards (Skin/Eye Irritant, Toxic) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit) don_ppe->prepare_work_area handle_chemical Handle Chemical with Caution prepare_work_area->handle_chemical spill Spill Occurs? handle_chemical->spill cleanup_spill Follow Spill Cleanup Procedure spill->cleanup_spill Yes decontaminate Decontaminate Work Area spill->decontaminate No cleanup_spill->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for safe handling of Lauroyl-L-carnitine chloride.

References

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